Betamethasone-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H29FO5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |
InChI Key |
UREBDLICKHMUKA-PAEDUFRWSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origin of Product |
United States |
Foundational & Exploratory
Core Chemical and Physical Properties
An In-depth Technical Guide to the Core Chemical Properties of Betamethasone-d5
For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties of isotopically labeled compounds like this compound is critical for its application in various stages of pharmaceutical research. This guide provides a comprehensive overview of the core chemical characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of its biological interactions and analytical workflows.
This compound, a deuterated analog of Betamethasone, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the endogenous compound in mass spectrometry-based analyses.[1] Its physical and chemical properties are largely similar to that of Betamethasone, with minor differences arising from the isotopic labeling.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄D₅FO₅ | [2][3] |
| Molecular Weight | 397.49 g/mol | [2][3] |
| CAS Number | Not explicitly available, Unlabelled CAS: 378-44-9 | [2][3] |
| Melting Point | 251-253°C | [4] |
| Boiling Point | Data not available (likely decomposes) | |
| Solubility | Slightly soluble in Acetone and Methanol. | [4] |
| Appearance | Off-White to Light Yellow Solid | [4] |
| Storage Temperature | -20°C, Hygroscopic, Under Inert Atmosphere | [4] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Betamethasone, and by extension this compound, exerts its potent anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR).[5][6][7] The mechanism involves both genomic and non-genomic pathways.
Genomic Pathway
The lipophilic nature of Betamethasone allows it to diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor.[7] This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the activated Betamethasone-GR complex into the nucleus.[7] Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), modulating the transcription of target genes.[7] This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1 (which inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators like prostaglandins and leukotrienes), and the downregulation of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α).[7]
Non-Genomic Pathway
Betamethasone can also elicit more rapid, non-genomic effects. These are mediated through membrane-bound receptors and second messengers, leading to the modulation of T-cell, platelet, and monocyte activity.[6]
Experimental Protocols
Accurate quantification and characterization of this compound are crucial for its use in research. The following are detailed protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of Betamethasone and its related substances.
-
Instrumentation: A gradient reversed-phase HPLC system with UV detection.[5]
-
Column: Altima C18 (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase:
-
Gradient Program: A linear gradient can be optimized based on the specific separation requirements.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 50°C.[5]
-
Detection Wavelength: 240 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase components, to an appropriate concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in biological matrices.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: Zorbax Eclipse XDB RP-18e (50 mm x 4.6 mm, 1.8 µm).[7]
-
Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Autosampler Temperature: 10°C.[7]
-
Injection Volume: 10.0 µL.[7]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (if different) should be determined and optimized.
-
-
Sample Preparation (from plasma):
-
Spike plasma samples with an internal standard.
-
Perform liquid-liquid extraction (e.g., with a suitable organic solvent).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for Betamethasone.
-
Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the proton signals. The deuterium substitution will result in the absence of signals at the labeled positions.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and confirm the positions of deuteration.
-
¹⁹F NMR: To observe the fluorine signal, which is a characteristic feature of Betamethasone.
-
Experimental Workflow for Bioanalytical Studies
The use of this compound as an internal standard is a cornerstone of quantitative bioanalysis. The following diagram illustrates a typical workflow for the analysis of a study sample containing the non-deuterated drug.
References
- 1. apexbt.com [apexbt.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: [m.chemicalbook.com]
- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. akjournals.com [akjournals.com]
An In-depth Technical Guide to Betamethasone-d5: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated glucocorticoid, Betamethasone-d5, with a focus on its chemical structure, synthesis, and application as an internal standard in analytical methodologies.
Chemical Structure and Properties
This compound is a synthetic glucocorticoid and a deuterated analog of Betamethasone. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Betamethasone in various biological matrices.[1]
The structure of this compound is identical to that of Betamethasone, with the exception of five deuterium atoms replacing five hydrogen atoms at specific positions in the molecule. This isotopic substitution results in a higher molecular weight while maintaining nearly identical chemical and physical properties to the unlabeled compound.
Chemical Structure of this compound:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C22H24D5FO5 | [2] |
| Molecular Weight | 397.49 g/mol | [2] |
| CAS Number | Not explicitly found for d5, Unlabelled: 378-44-9 | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Practically insoluble in water; sparingly soluble in ethanol; very slightly soluble in methylene chloride. | [3] |
| Storage Temperature | -20°C | [4] |
| Purity (by HPLC) | >95% | [4] |
| SMILES | O[C@H]1C[C@@]2(C)--INVALID-LINK--[C@]2(O)C(C([2H])([2H])O)=O">C@([H])[C@]3([H])CC([2H])([2H])C4=C([2H])C(C=C[C@]4(C)[C@]31F)=O | [2] |
| InChI | InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 | [2] |
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol specifically for this compound is not readily found in the scientific literature. However, its synthesis can be inferred from the general synthesis of Betamethasone and established methods for deuterium labeling of steroids.
The synthesis of Betamethasone itself is a multi-step process starting from a suitable steroid precursor. A plausible route for the synthesis of this compound would involve the introduction of deuterium atoms at specific positions during the synthesis of the Betamethasone molecule. This can be achieved through various chemical reactions, such as deuterium gas exchange catalyzed by a metal, or the use of deuterated reagents at specific steps.
One potential strategy involves the synthesis of a Betamethasone precursor that can then be subjected to deuteration. For example, a precursor with double bonds at the desired deuteration sites could be reduced using deuterium gas in the presence of a catalyst.
Proposed Synthesis Workflow
Caption: A logical workflow for the proposed synthesis of this compound.
Application as an Internal Standard
This compound is primarily used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Analytical Workflow
The general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis is depicted below.
Caption: A typical workflow for the quantification of Betamethasone using this compound as an internal standard.
Experimental Protocols
General Protocol for the Quantification of Betamethasone in a Biological Matrix using LC-MS/MS
This protocol provides a general guideline for the quantitative analysis of Betamethasone in a biological matrix using this compound as an internal standard. The specific parameters may need to be optimized for different matrices and instrumentations.
1. Preparation of Stock and Working Solutions:
-
Betamethasone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Betamethasone reference standard in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare a series of working standard solutions of Betamethasone by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v). Prepare a working internal standard solution of this compound by diluting the stock solution.
2. Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Betamethasone and this compound need to be determined by direct infusion of the standard solutions.
4. Data Analysis:
-
Integrate the peak areas of the analyte (Betamethasone) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Betamethasone standards.
-
Determine the concentration of Betamethasone in the samples by interpolating their peak area ratios from the calibration curve.
This in-depth guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and analysis. The provided information on its structure, synthesis, and application, along with the detailed experimental protocol, serves as a valuable resource for its effective utilization in a laboratory setting.
References
- 1. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Deuterium-Labeled Betamethasone: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium-labeled betamethasone serves as a critical tool in pharmaceutical research, offering significant advantages in metabolic stability, pharmacokinetic, and mechanistic studies. The substitution of hydrogen with deuterium atoms at specific molecular positions can alter metabolic pathways, reduce clearance rates, and prolong the half-life of the drug, thereby providing a more detailed understanding of its in vivo behavior. This technical guide provides an in-depth overview of deuterium-labeled betamethasone, including its synthesis, analytical characterization, and applications in research. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.
Introduction
Betamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[1] It is widely used in the treatment of various conditions, including autoimmune diseases and inflammatory disorders.[1] Deuterium labeling, the strategic replacement of hydrogen with its stable isotope deuterium, has emerged as a valuable technique in drug discovery and development.[2][3][4] This modification can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of carbon-hydrogen bonds.[5] Consequently, deuterium-labeled compounds, such as deuterated betamethasone, can exhibit improved pharmacokinetic profiles, including increased metabolic stability and reduced toxicity.[2][3]
This guide details the synthesis, analytical methodologies, and research applications of deuterium-labeled betamethasone, providing researchers with the necessary information to effectively utilize this compound in their studies.
Synthesis of Deuterium-Labeled Betamethasone
Proposed Synthetic Pathway:
A potential strategy for introducing deuterium atoms into the betamethasone molecule could involve selective deuteration at metabolically vulnerable positions. For corticosteroids, these often include positions susceptible to oxidation by cytochrome P450 enzymes. A plausible approach could involve the deuteration of a key intermediate in the betamethasone synthesis pathway.
Illustrative Experimental Protocol (Hypothetical):
-
Step 1: Preparation of a Dienone Intermediate. A suitable betamethasone precursor, such as a derivative with a protected hydroxyl group, would be converted to a Δ4,6-diene-3-one intermediate. This can be achieved through established methods in steroid chemistry.
-
Step 2: Catalytic Deuteration. The dienone intermediate would then be subjected to catalytic deuteration using a deuterium source such as deuterium gas (D2) and a palladium on carbon (Pd/C) catalyst in a deuterated solvent like methanol-d4. This step would introduce deuterium atoms at specific positions.
-
Step 3: Purification of the Deuterated Intermediate. The deuterated intermediate would be purified using column chromatography to separate it from any unreacted starting material and byproducts.
-
Step 4: Conversion to Deuterium-Labeled Betamethasone. The purified deuterated intermediate would then undergo the remaining synthetic steps to yield the final deuterium-labeled betamethasone product. These steps would be analogous to the final stages of the standard betamethasone synthesis.
-
Step 5: Final Purification. The final product would be purified by recrystallization or high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.
Analytical Characterization
The successful synthesis and purity of deuterium-labeled betamethasone must be confirmed through rigorous analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the incorporation of deuterium and determining the isotopic purity of the labeled compound.[10][11][12]
Expected Mass Spectral Data:
The mass spectrum of deuterium-labeled betamethasone is expected to show a molecular ion peak (M+) shifted by the number of incorporated deuterium atoms compared to unlabeled betamethasone. For example, if five deuterium atoms are introduced, the molecular weight will increase by approximately 5 Da. The fragmentation pattern can also provide information about the location of the deuterium labels.[13][14][15][16][17]
Table 1: Predicted Mass Spectrometry Data for Unlabeled vs. Hypothetical Deuterated (d5) Betamethasone
| Analyte | Molecular Formula | Exact Mass (Da) | Predicted [M+H]+ (m/z) |
| Betamethasone | C22H29FO5 | 392.1999 | 393.2077 |
| Betamethasone-d5 | C22H24D5FO5 | 397.2314 | 398.2392 |
Experimental Protocol: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS) [10][11][12]
-
Sample Preparation: Prepare a 1 µg/mL solution of the deuterium-labeled betamethasone in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire full scan mass spectra in positive ion mode over a mass range that includes the expected molecular ions of both the labeled and any unlabeled species.
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of the deuterated and non-deuterated betamethasone.
-
Calculate the peak areas for each isotopic species.
-
Determine the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(deuterated) / (Area(deuterated) + Area(unlabeled))] x 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and determining the specific positions of deuterium labeling.[18][19][20][21][22]
Expected NMR Spectral Data:
In the 1H NMR spectrum of deuterium-labeled betamethasone, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The 2H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms.[23]
Table 2: Representative 1H NMR Chemical Shifts for Betamethasone 17-Valerate (as a reference) [23]
| Proton | Chemical Shift (ppm) |
| H-4 | 6.345 |
| H-2 | 6.137 |
| H-1 | 7.255 |
Note: Specific chemical shifts for deuterium-labeled betamethasone are not available and would need to be determined experimentally. The values above for a related compound are for illustrative purposes.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the deuterium-labeled betamethasone in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire 1H and 2H NMR spectra. 2D NMR techniques such as COSY and HSQC can be used to aid in the assignment of signals.
-
Data Analysis: Compare the 1H NMR spectrum of the labeled compound to that of an unlabeled standard to identify the sites of deuteration. Analyze the 2H NMR spectrum to confirm the presence and chemical environment of the deuterium atoms.
Research Applications and Experimental Workflows
Deuterium-labeled betamethasone is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies.
Pharmacokinetic Studies
Deuteration can significantly alter the pharmacokinetic properties of a drug.[2][3][5][] Comparative pharmacokinetic studies of labeled and unlabeled betamethasone can provide insights into its absorption, distribution, metabolism, and excretion (ADME).
Table 3: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | Betamethasone | This compound |
| Half-life (t1/2) | ~6.5 hours | Potentially longer |
| Clearance (CL) | Moderate | Potentially lower |
| Volume of Distribution (Vd) | High | Similar |
| Bioavailability (F) | High | Potentially higher |
Note: These are hypothetical values to illustrate the expected impact of deuteration. Actual values would need to be determined experimentally.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Metabolic Stability Assays
In vitro metabolic stability assays are used to assess the susceptibility of a compound to metabolism by liver enzymes.[25][26][27][28] Deuteration is expected to increase the metabolic stability of betamethasone.
Experimental Protocol: In Vitro Metabolic Stability Assay [25][28]
-
Incubation: Incubate deuterium-labeled and unlabeled betamethasone (1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Experimental Workflow: Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Mechanism of Action and Signaling Pathways
Betamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.[1][29][30] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines.[1][29][30]
Signaling Pathway of Betamethasone
Caption: Simplified signaling pathway of betamethasone.
Conclusion
Deuterium-labeled betamethasone is an invaluable tool for researchers in the pharmaceutical sciences. Its use can lead to a more profound understanding of the metabolic fate and pharmacokinetic profile of betamethasone, potentially guiding the development of safer and more effective second-generation drugs. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the application of deuterium-labeled betamethasone in a research setting. While some of the experimental details are extrapolated from related compounds due to a lack of publicly available data specific to deuterated betamethasone, the principles and methodologies described are robust and widely applicable in the field of drug metabolism and pharmacokinetics. Further research to generate specific data for deuterium-labeled betamethasone will undoubtedly enhance its utility and application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a deuterium-labeled cortisol for the study of its rate of 11 beta-hydroxy dehydrogenation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectral fragmentation of 18-norsteroids and 12-oxo-20-hydroxysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. researchgate.net [researchgate.net]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. epfl.ch [epfl.ch]
- 23. Betamethasone 17-valerate(2152-44-5) 1H NMR [m.chemicalbook.com]
- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 26. nuvisan.com [nuvisan.com]
- 27. mercell.com [mercell.com]
- 28. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. apexbt.com [apexbt.com]
Betamethasone-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Betamethasone-d5, a deuterated analog of Betamethasone, which is crucial as an internal standard for quantitative bioanalytical studies. Its use in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures accuracy and precision in the determination of Betamethasone in biological matrices.
Core Specifications
While a specific CAS number for this compound is not consistently provided by major chemical suppliers, the CAS number for the unlabeled parent compound, Betamethasone, is 378-44-9[1][2][3][4][5]. Researchers should refer to the supplier's documentation for specific batch information.
The key specifications for this compound are summarized below, compiled from various supplier data sheets.
| Specification | Value | Source |
| Molecular Formula | C22H24D5FO5 | [1][2] |
| Molecular Weight | 397.49 g/mol | [1][6] |
| Purity (by HPLC) | >95% | [1][2] |
| Physical Format | Neat Solid | [1][2] |
| Storage Temperature | -20°C | [2] |
| Isotopic Enrichment | Not consistently specified; refer to Certificate of Analysis. | |
| Synonyms | (11β,16β)-9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione-d5 | [1][2] |
Analytical Application: Quantification of Betamethasone in Human Plasma
This compound is an ideal internal standard for the quantification of Betamethasone in biological samples due to its similar chemical and physical properties to the analyte, while being distinguishable by mass spectrometry[7]. The following sections detail a representative experimental protocol for this application.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a method for the extraction and quantification of Betamethasone from human plasma using this compound as an internal standard. The method is based on common practices in bioanalytical laboratories[8][9][10][11][12].
1. Preparation of Standards and Quality Control Samples:
-
Stock Solutions: Prepare stock solutions of Betamethasone and this compound (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions of Betamethasone by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards. Prepare a separate working solution for this compound at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the Betamethasone working solutions to create a calibration curve over a desired concentration range (e.g., 0.5 - 50 ng/mL)[12]. Prepare QC samples at low, medium, and high concentrations in a similar manner.
2. Sample Preparation: Liquid-Liquid Extraction (LLE):
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution[10].
-
Vortex the samples for 30 seconds.
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane)[13].
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and vortex for 30 seconds[14].
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
The following table outlines typical parameters for the chromatographic separation and mass spectrometric detection of Betamethasone and this compound.
| Parameter | Typical Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water with a modifier like 0.1% formic acid or ammonium formate[12] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Betamethasone) | m/z 393.2 → 373.2 |
| MRM Transition (this compound) | m/z 398.2 → 378.2 |
| Collision Energy | Optimized for the specific instrument and transitions |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of Betamethasone using this compound as an internal standard.
Safety and Handling
Betamethasone is a potent corticosteroid and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses[15][16]. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder[16]. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information[15].
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Betamethasone | 378-44-9 [chemicalbook.com]
- 5. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. texilajournal.com [texilajournal.com]
- 8. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gilbertodenucci.com [gilbertodenucci.com]
- 10. scielo.br [scielo.br]
- 11. Determination of betamethasone in human plasma by liquid chromatography with tandem mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. cdn.pfizer.com [cdn.pfizer.com]
- 16. organon.com [organon.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Betamethasone-d5
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of Betamethasone. It includes key quantitative data, detailed experimental protocols for its analysis, and an exploration of its mechanism of action through the glucocorticoid receptor signaling pathway. This document is intended to serve as a technical resource for professionals in research and drug development.
Core Physical and Chemical Properties
This compound is a synthetic glucocorticoid and a stable isotope-labeled version of Betamethasone, where five hydrogen atoms have been replaced by deuterium.[1][2][3][4] This labeling is particularly useful in pharmacokinetic studies and as an internal standard in quantitative analyses by mass spectrometry. The core properties are summarized below.
Data Presentation: Physical and Chemical Characteristics
| Property | Value | Source |
| Analyte Name | This compound | [1][2][4] |
| Molecular Formula | C₂₂H₂₄D₅FO₅ | [1][2][4] |
| Molecular Weight | 397.49 g/mol | [1][2] |
| Unlabeled CAS Number | 378-44-9 | [1][2][4][5] |
| Appearance | Off-White to Light Yellow Solid | [6] |
| Melting Point | 251-253°C (for this compound) ~231-234°C (for Betamethasone, with decomposition) | [6][7] |
| Solubility | This compound: Acetone (Slightly), Methanol (Slightly) Betamethasone: Practically insoluble in water, sparingly soluble in ethanol. | [6][7][8] |
| Storage Temperature | -20°C, Hygroscopic, Under Inert Atmosphere | [2][6][9] |
| Purity | >95% (HPLC) | [2][9] |
Experimental Protocols and Methodologies
The analysis and characterization of this compound and its parent compound rely on several established analytical techniques. These protocols are crucial for ensuring purity, identity, and quantification in research and quality control settings.
Chromatographic Analysis (UHPLC/HPLC)
A simple and precise reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) method is commonly used for the analysis of Betamethasone and its derivatives.[10]
-
Instrumentation : UPLC system equipped with a photodiode array (PDA) detector.[11]
-
Column : Lichrospher RP-18 (125 x 4 mm, 5 µm particles) or equivalent C18 column.[11]
-
Mobile Phase : A mixture of acetonitrile and water (e.g., 60% acetonitrile and 40% water).[11] For simultaneous analysis with other compounds, a mobile phase of methanol and 0.1% acetic acid (85:15) at pH 5 has been used.[10]
-
Flow Rate : 1.1 mL/min.[11]
-
Injection Volume : 20 µL.[11]
Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection, characterization, and quantification of Betamethasone and its metabolites in biological matrices.[12][13]
-
Instrumentation : An ultra-high pressure liquid chromatograph coupled to a tandem mass spectrometer.[13][14]
-
Ionization Mode : Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) scan mode is typically used.[13]
-
Sample Preparation : For plasma samples, liquid-liquid extraction with a solvent mixture like ether and n-hexane (4:1 v/v) is employed.[13] For solid samples, extraction with acetonitrile followed by clean-up using a solid-phase extraction (SPE) cartridge may be necessary.[14]
-
Metabolite Detection : Open screening methods, such as precursor ion scans and neutral loss scans, are applied to detect metabolites, particularly those resulting from oxidation, hydroxylation, and reduction.[12]
UV-Visible Spectrophotometry
A cost-effective UV-Visible spectrophotometric method can be developed for the routine analysis of Betamethasone in bulk and pharmaceutical dosage forms.[15]
-
Solvent : Sulphuric acid.[15]
-
Maximum Absorbance (λmax) : Betamethasone exhibits maximum absorbance at 234 nm in sulphuric acid.[15]
-
Linearity : The method typically obeys Beer's law in a concentration range of 5-30 µg/mL.[15]
-
Procedure : A standard stock solution is prepared by dissolving the drug in the solvent. Sample solutions are prepared similarly, and their absorbance is measured at the λmax.[15]
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound.
Mechanism of Action: Glucocorticoid Receptor Signaling
Betamethasone exerts its potent anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor (GR) agonist.[16][17] The mechanism is primarily genomic, involving the modulation of gene expression.[17][18][19]
The signaling cascade proceeds as follows:
-
Cellular Entry : Being lipophilic, Betamethasone diffuses across the cell membrane into the cytoplasm.[17]
-
Receptor Binding : In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a large multiprotein complex including heat shock proteins (HSPs).[19]
-
Conformational Change & Translocation : Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[20] This activated Betamethasone-GR complex then translocates into the nucleus.[17][19]
-
Gene Regulation : Inside the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[17][18]
-
Modulation of Transcription :
-
Transactivation : The binding to GREs upregulates the transcription of anti-inflammatory genes, leading to the synthesis of proteins like lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of prostaglandins and leukotrienes.[17]
-
Transrepression : The GR complex can also inhibit the activity of other transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines (e.g., interleukins, TNF-α) and adhesion molecules.[17]
-
This dual action of increasing anti-inflammatory mediators while suppressing pro-inflammatory ones is the basis of Betamethasone's therapeutic efficacy.[17]
Glucocorticoid Receptor Signaling Pathway Diagram
Caption: Genomic signaling pathway of Betamethasone.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. Betamethasone [webbook.nist.gov]
- 6. This compound CAS#: [chemicalbook.com]
- 7. Betamethasone | 378-44-9 [chemicalbook.com]
- 8. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]
- 9. This compound | CAS | LGC Standards [lgcstandards.com]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. ymerdigital.com [ymerdigital.com]
- 16. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 18. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
An In-depth Technical Guide to the Mechanism of Action of Betamethasone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Betamethasone-d5, focusing on its interaction with the glucocorticoid receptor and the subsequent downstream signaling pathways that mediate its anti-inflammatory and immunosuppressive effects. While this compound is primarily utilized as a stable isotope-labeled internal standard in analytical assays for the quantification of betamethasone, understanding its core mechanism of action, which is fundamentally that of betamethasone, is crucial for its application in research and development. This guide also explores the potential impact of deuteration on the compound's pharmacokinetic and pharmacodynamic properties through the kinetic isotope effect.
Core Mechanism of Action: Glucocorticoid Receptor Agonism
Betamethasone is a potent synthetic glucocorticoid that exerts its effects by acting as an agonist for the glucocorticoid receptor (GR).[1][2] The mechanism can be broadly categorized into genomic and non-genomic pathways.
The primary and well-characterized pathway is the genomic pathway , which involves the modulation of gene expression:
-
Cellular Entry and Receptor Binding: Being lipophilic, betamethasone diffuses across the cell membrane and binds to the glucocorticoid receptor located in the cytoplasm. The unbound GR is part of a large multiprotein complex that includes heat shock proteins (HSPs) which maintain the receptor in a conformation that is ready for ligand binding.
-
Conformational Change and Nuclear Translocation: Upon binding of betamethasone, the GR undergoes a conformational change, leading to the dissociation of the heat shock proteins. This activated ligand-receptor complex then translocates into the nucleus.
-
Modulation of Gene Transcription: In the nucleus, the activated GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either enhance or suppress gene transcription:
-
Transactivation: The GR complex can recruit coactivators to increase the transcription of anti-inflammatory genes. A key example is the upregulation of annexin A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.
-
Transrepression: The GR complex can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, various interleukins), chemokines, and adhesion molecules.
-
In addition to the classical genomic pathway, betamethasone can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are mediated by membrane-bound glucocorticoid receptors and can influence various signaling cascades within the cell.
The Role of Deuteration: The Kinetic Isotope Effect
This compound is a deuterated analog of betamethasone. The substitution of hydrogen atoms with deuterium, a heavier isotope, can alter the pharmacokinetic and pharmacodynamic properties of a molecule through the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond can proceed at a slower rate.
While specific studies on the pharmacokinetics of this compound are not publicly available, the principles of KIE suggest two potential areas of impact:
-
Metabolism: If the sites of deuteration in this compound are positions that are susceptible to metabolic modification by enzymes (e.g., cytochrome P450s), the rate of metabolism could be reduced. This would be expected to decrease the clearance and prolong the half-life of the drug, leading to increased overall exposure compared to the non-deuterated parent compound.
-
Receptor Binding Kinetics: Studies on glucocorticoids have shown that deuterium substitution can affect the interaction with the glucocorticoid receptor. Specifically, for steroids with an 11-β-hydroxyl group, which betamethasone possesses, deuterium substitution has been shown to decrease the dissociation rate constant from the receptor. A slower "off-rate" would mean that this compound could occupy the receptor for a longer duration, potentially leading to a more sustained pharmacodynamic response.
It is important to note that without direct experimental data, these effects remain theoretical. The primary application of this compound remains as an internal standard in bioanalytical methods, where its utility lies in its mass difference from the parent compound, allowing for precise quantification.
Quantitative Data Summary
| Parameter | Value | Species/System | Notes |
| Pharmacodynamics | |||
| Glucocorticoid Receptor Binding Affinity | Higher than dexamethasone | Recombinant GR | Relative affinity can vary with the specific assay. |
| IC₅₀ (Keratinocyte inhibition) | 300 nM | Human Keratinocytes | Concentration for 50% inhibition of proliferation.[2] |
| Pharmacokinetics | |||
| Terminal Half-life (t½) | ~6.5 hours | Healthy Adults (IV) | Following administration of betamethasone phosphate.[3][4] |
| Terminal Half-life (t½) | ~11 hours | Reproductive Age Women (IM/Oral) | Compared to ~5.5 hours for dexamethasone.[5][6][7] |
| Clearance (CL/F) | 6,466 ± 805 mL/hour | Reproductive Age Women (IM) | Following a single dose of betamethasone phosphate.[8] |
Mandatory Visualizations
References
- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics of betamethasone in healthy adults after intravenous administration | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics of betamethasone in healthy adults after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Wom… [ouci.dntb.gov.ua]
- 7. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Betamethasone-d5: A Technical Guide to Stability and Storage
This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Betamethasone-d5. The following sections detail recommended storage conditions, stability data under various stressors, and relevant experimental protocols.
Compound Information
| Parameter | Value | Reference |
| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one | [1][2] |
| Molecular Formula | C₂₂H₂₄D₅FO₅ | [1][2] |
| CAS Number | Not explicitly available for deuterated form; Unlabelled CAS: 378-44-9 | [1][2] |
| Purity | >95% (HPLC) | [1] |
| Format | Neat Solid | [1][2] |
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity and purity of this compound. The following conditions are recommended based on manufacturer guidelines and data from its non-deuterated analogue.
Storage Conditions
| Condition | Recommendation | Source |
| Temperature | -20°C for long-term storage. | [1] |
| Room temperature is acceptable for short-term handling and shipping. | [1][3] | |
| Formulations (e.g., ointments) may be stored at controlled room temperature (20°C to 25°C), with excursions permitted between 15°C and 30°C. | [4] | |
| Light | Protect from light. | [4] |
| Moisture | Store in a tightly closed container. Betamethasone is hygroscopic. | [5][6][7] |
| Environment | Store in a well-ventilated place. | [6][8] |
Handling Precautions
-
Handle in accordance with good industrial hygiene and safety practices.[5][8]
-
Use personal protective equipment (PPE), including gloves, eye shields, and appropriate respiratory protection.[3][5][6]
-
Prevent spills and minimize release to the environment.[5]
-
Do not eat, drink, or smoke when handling the compound.[6][8][9]
Stability Profile
The stability of this compound is expected to be comparable to that of Betamethasone. Deuterium labeling does not typically alter the fundamental chemical stability of a molecule. The primary degradation pathways for Betamethasone and its esters involve hydrolysis and oxidation.[10]
pH Stability
Studies on Betamethasone esters indicate that pH is a critical factor in their stability.
| Compound | Optimal pH for Maximum Stability | Key Observations | Reference |
| Betamethasone Dipropionate | 3.5 - 4.5 | Degradation increases as pH moves away from this range. | [11][12][13] |
| Betamethasone Valerate | 4.0 - 5.0 | Degradation increases as a function of pH in the range of 2.5-5.5. | [10][11][13] |
Thermal and Photolytic Stability
| Stress Condition | Observations | Reference |
| Thermal | Betamethasone esters are sensitive to heat. Degradation follows first-order kinetics. The degradation rate is influenced by solvent polarity, with decreased rates in more polar solvents. | [10][11][13] |
| Photolytic | Photodegradation of Betamethasone-17 valerate is influenced by the solvent's dielectric constant, buffer concentration, and ionic strength. The degradation follows first-order kinetics. | [14] |
Incompatibilities
Experimental Protocols
The following are representative experimental methodologies for assessing the stability of Betamethasone, which are directly applicable to this compound.
Stability-Indicating RP-HPLC Method
This method is designed to separate Betamethasone from its potential degradation products.
| Parameter | Description | Reference |
| Column | Waters SymmetryShield RP18 (150 x 4.6 mm) or Waters XBridge Shield RP18 (150 x 4.6 mm) | [15] |
| Mobile Phase | A: WaterB: Acetonitrile | [15] |
| Elution | Gradient | [15] |
| Flow Rate | 1.5 mL/min | [15] |
| Detection | UV at 240 nm | [15][16][17] |
| Column Temperature | 50°C | [17] |
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation pathways.
-
Preparation : Prepare solutions of this compound in a suitable diluent (e.g., a mixture of water, acetonitrile, tetrahydrofuran, and methanol).[16]
-
Stress Conditions :
-
Acid Hydrolysis : Treat the solution with an acid (e.g., 0.1N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis : Treat the solution with a base (e.g., 0.1N NaOH) at room temperature.
-
Oxidative Degradation : Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation : Expose the solid compound and its solution to dry heat (e.g., 105°C).
-
Photolytic Degradation : Expose the solution to UV light (e.g., 254 nm).
-
-
Sample Analysis : At specified time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.
-
Chromatographic Analysis : Analyze the stressed samples using a validated stability-indicating HPLC method (as described in section 4.1).
-
Peak Purity : Assess the peak purity of the principal peak to ensure it is free from co-eluting degradants.
Visualizations
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study of this compound.
Caption: Workflow for Forced Degradation Studies.
Betamethasone Thermal Degradation Pathway
This diagram illustrates the primary thermal degradation pathway for Betamethasone esters, such as the dipropionate form, leading to the formation of key degradants. This pathway is expected to be analogous for this compound.
Caption: Thermal Degradation of Betamethasone Esters.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. Betamethasone =98 378-44-9 [sigmaaldrich.com]
- 4. vionausa.com [vionausa.com]
- 5. organon.com [organon.com]
- 6. organon.com [organon.com]
- 7. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organon.com [organon.com]
- 9. organon.com [organon.com]
- 10. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media | Semantic Scholar [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Betamethasone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
**Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of betamethasone in human plasma. The protocol utilizes betamethasone-d5 as an internal standard (IS) to ensure accuracy and precision. The methodology involves a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation on a C8 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring of betamethasone.
Introduction
Betamethasone is a potent synthetic glucocorticoid with widespread clinical use as an anti-inflammatory and immunosuppressive agent. Accurate and reliable quantification of betamethasone in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality quantitative data.
Experimental
-
Betamethasone (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Blank)
-
Stock Solutions: Prepare primary stock solutions of betamethasone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the betamethasone stock solution in 50:50 methanol/water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the betamethasone working solutions to prepare calibration standards at concentrations ranging from 0.5 to 50 ng/mL.[1][2] Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation:
-
To 500 µL of plasma sample, standard, or QC, add 25 µL of the this compound internal standard working solution.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization source and coupled to a high-performance liquid chromatography system is used for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C8, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% B to 90% B in 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Betamethasone | 393.2 | 373.2 | 15 |
| This compound | 398.2 | 378.2 | 15 |
Results and Discussion
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 50.0 ng/mL (r² > 0.99)[1][2] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[1] |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Under the described chromatographic conditions, betamethasone and this compound are well-resolved from endogenous plasma components with typical retention times of approximately 2.5 and 2.48 minutes, respectively.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of betamethasone.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of betamethasone in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding applications in clinical and pharmaceutical research. The simple sample preparation and rapid analysis time allow for high-throughput processing of samples.
References
Quantitative Analysis of Glucocorticoids with Deuterated Standards: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids (GCs) are a class of steroid hormones essential for regulating a wide range of physiological processes, including metabolism, immune response, and inflammation. Both endogenous and synthetic glucocorticoids are of significant interest in clinical diagnostics, therapeutic drug monitoring, and forensic toxicology. Accurate and precise quantification of these compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for glucocorticoid analysis due to its high sensitivity, selectivity, and specificity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of robust LC-MS/MS-based quantification. Deuterated standards are chemically almost identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects, thereby compensating for variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantitative analysis of glucocorticoids in biological matrices using deuterated internal standards.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. Upon binding to a glucocorticoid, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) to either activate or repress gene transcription, leading to the physiological effects of the glucocorticoid.
Experimental Workflow for Quantitative Analysis
The general workflow for the quantitative analysis of glucocorticoids using deuterated standards involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Experimental Protocol
This protocol provides a general method for the simultaneous quantification of multiple glucocorticoids in human plasma.
Materials and Reagents
-
Glucocorticoid analytical standards (e.g., Cortisol, Cortisone, Prednisolone, Dexamethasone)
-
Deuterated internal standards (e.g., Cortisol-d4, Prednisolone-d8)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Zinc sulfate solution (0.1 M in methanol/water)
-
Human plasma (collected in EDTA tubes)
Standard and Internal Standard Stock Solution Preparation
-
Prepare individual stock solutions of each glucocorticoid and deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions in methanol to create a calibration curve ranging from, for example, 1 to 2000 ng/mL.
-
Prepare an internal standard working solution mix containing each deuterated standard at an appropriate concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 25 µL of the internal standard working solution mix.
-
Vortex briefly to mix.
-
Add 250 µL of ice-cold protein precipitation reagent (e.g., acetonitrile or a zinc sulfate solution in methanol/water).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 70% water with 0.1% formic acid, 30% methanol).
-
Vortex to dissolve the residue and centrifuge to pellet any remaining particulates.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases to elute the analytes.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for glucocorticoids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and deuterated internal standard need to be optimized.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantitative analysis of glucocorticoids using LC-MS/MS with deuterated internal standards.
Table 1: Example LC-MS/MS Method Performance
| Parameter | Cortisol | Cortisone | Prednisolone | Dexamethasone |
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 | 0.5 - 200 | 0.5 - 200 |
| LLOQ (ng/mL) | 1 | 1 | 0.5 | 0.5 |
| Intra-day Precision (%RSD) | < 5% | < 6% | < 7% | < 8% |
| Inter-day Precision (%RSD) | < 7% | < 8% | < 9% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 94 - 106% | 93 - 107% | 92 - 108% |
| Extraction Recovery | > 85% | > 85% | > 80% | > 80% |
Data presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 2: Example MRM Transitions for Selected Glucocorticoids and Deuterated Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisol | 363.2 | 121.1 | 25 |
| Cortisol-d4 | 367.2 | 121.1 | 25 |
| Cortisone | 361.2 | 163.1 | 20 |
| Cortisone-d7 | 368.2 | 168.1 | 20 |
| Prednisolone | 361.2 | 343.2 | 15 |
| Prednisolone-d8 | 369.2 | 351.2 | 15 |
| Dexamethasone | 393.2 | 373.2 | 12 |
| Dexamethasone-d5 | 398.2 | 378.2 | 12 |
MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.
Conclusion
The use of deuterated internal standards in conjunction with LC-MS/MS provides a highly reliable and robust method for the quantitative analysis of glucocorticoids in various biological matrices. This approach offers excellent sensitivity, specificity, and accuracy, making it suitable for a wide range of applications in research, clinical diagnostics, and drug development. The detailed protocol and representative data presented in this application note serve as a comprehensive guide for establishing and validating such methods in the laboratory.
Application Notes: The Role of Betamethasone-d5 in Modern Pharmacokinetic Analysis
Introduction
Betamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[1][2] Accurate characterization of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted—is critical for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices like plasma or tissue. Betamethasone-d5, a stable isotope-labeled (SIL) analog of betamethasone, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
Why Use a Stable Isotope-Labeled Internal Standard?
In quantitative LC-MS/MS analysis, an internal standard is a compound of known concentration added to all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process.[4][5] Its purpose is to correct for variations that can occur during sample handling and analysis.[6]
This compound is considered the "gold standard" for an internal standard in betamethasone quantification for several key reasons:
-
Physicochemical Similarity : Being structurally identical to betamethasone except for the substitution of five hydrogen atoms with deuterium, this compound exhibits nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[6][7]
-
Co-elution : It co-elutes with the unlabeled analyte (betamethasone), ensuring that both compounds experience the same matrix effects (suppression or enhancement of ionization) at the same time.[4] This allows for highly accurate correction.
-
Mass Differentiation : The five-dalton mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification.[8]
-
Improved Accuracy and Precision : By normalizing the analyte's response to the internal standard's response, the method's accuracy and precision are significantly improved, compensating for analyte loss during sample preparation or fluctuations in instrument performance.[4][9]
The use of a SIL-IS like this compound is superior to using a structural analog, which may have different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less reliable data.[6][10]
Betamethasone Mechanism of Action
Betamethasone exerts its effects primarily through genomic pathways by binding to cytosolic glucocorticoid receptors (GR).[1][11] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on DNA. This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins (e.g., annexin-1) and the suppression of pro-inflammatory transcription factors like NF-κB.[11][12]
Protocol: Quantification of Betamethasone in Human Plasma by LC-MS/MS
This protocol outlines a method for the quantitative analysis of betamethasone in human plasma using this compound as an internal standard. The procedure is based on methodologies reported in pharmacokinetic literature.[13][14][15]
1. Materials and Reagents
-
Betamethasone (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA as anticoagulant)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Betamethasone and this compound in methanol to obtain 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the Betamethasone stock solution with 50:50 methanol:water to create working solutions for calibration standards (e.g., ranging from 10 ng/mL to 800 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each sample (calibration standard, QC, or unknown plasma sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to every tube except for blank samples. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
4. LC-MS/MS Instrumental Conditions
The following table provides typical parameters for the analysis. These should be optimized for the specific instrument being used.
| Parameter | Condition |
| LC System | UPLC or HPLC System |
| Column | C18 Column (e.g., ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[13] |
| Gradient | Isocratic or gradient elution, optimized for separation |
| Injection Volume | 5-10 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (Betamethasone) | Q1: 393.3 m/z → Q3: 355.2 m/z[14] |
| MRM Transition (this compound) | Q1: 398.3 m/z → Q3: 360.2 m/z (or other stable product ion) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio (Betamethasone Area / this compound Area) against the nominal concentration of the calibration standards.
-
A linear regression model (typically with 1/x² weighting) is applied to the calibration curve.
-
The concentration of betamethasone in the unknown samples is calculated from their measured peak area ratios using the regression equation from the calibration curve.
Pharmacokinetic Data Presentation
The robust analytical method described above, utilizing this compound, enables the precise determination of key pharmacokinetic parameters for betamethasone. The table below summarizes typical PK parameters observed in healthy adults after a single dose administration.
| Parameter | Route | Dose | Value | Reference |
| Tmax (Time to Peak Conc.) | Oral | 0.6 mg | ~1-2 hours | [16] |
| Cmax (Peak Plasma Conc.) | Oral | 0.6 mg | ~5.0 ng/mL | [16] |
| AUC (Area Under the Curve) | Oral | 0.6 mg | ~75.4 ng·h/mL | [16] |
| t½ (Elimination Half-life) | Oral | N/A | ~8.1 hours | [16] |
| t½ (Elimination Half-life) | Intramuscular | 6 mg | ~11 hours | [17] |
The use of this compound as an internal standard is integral to the development of sensitive, accurate, and reliable LC-MS/MS methods for the pharmacokinetic evaluation of betamethasone.[2] By effectively correcting for analytical variability, it ensures high-quality data, which is essential for researchers, scientists, and drug development professionals in understanding the disposition of betamethasone and optimizing its clinical use.
References
- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS | LGC Standards [lgcstandards.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 12. Identification of Betamethasone-Regulated Target Genes and Cell Pathways in Fetal Rat Lung Mesenchymal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Betamethasone-d5 for Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone is a potent synthetic glucocorticoid with widespread therapeutic applications for its anti-inflammatory and immunosuppressive properties. Accurate quantification of betamethasone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for variability during sample preparation and analysis.[1][2][3] Betamethasone-d5, a deuterated analog of betamethasone, serves as an ideal internal standard (IS) for the sensitive and selective quantification of betamethasone in various biological matrices. Its physicochemical properties closely mimic the analyte, ensuring accurate and precise results.[1]
These application notes provide a comprehensive protocol for the use of this compound as an internal standard in the bioanalytical assay of betamethasone in human plasma by LC-MS/MS. The described method is intended as a guide and may require further optimization for specific laboratory conditions or different biological matrices.
Quantitative Data Summary
The following tables summarize the typical validation parameters for a bioanalytical method for betamethasone using this compound as an internal standard. The data presented is a composite representation from published methods for betamethasone and general expectations for validated bioanalytical assays.[4][5][6]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Analyte | Betamethasone |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Calibration Range | 0.50 - 50.0 ng/mL[4][6] |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99[4][6] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[4] |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ QC | 0.50 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | 1.50 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium QC | 20.0 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | 40.0 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte/IS | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Betamethasone | 85 - 115% | 85 - 115% |
| This compound | 85 - 115% | 85 - 115% |
Experimental Protocols
This section details the experimental procedures for the quantification of betamethasone in human plasma using this compound as an internal standard.
Materials and Reagents
-
Betamethasone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of betamethasone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the betamethasone stock solution with 50% methanol in water to create working standards for calibration curve points.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol in water to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the betamethasone working standard solutions into blank human plasma to prepare calibration standards and QC samples at the desired concentrations.
Sample Preparation (Solid Phase Extraction)
-
Pre-treatment: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL). Vortex for 10 seconds.
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent, Shimadzu, Waters or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, re-equilibrate at 30% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Betamethasone: m/z 393.2 → 373.2; this compound: m/z 398.2 → 378.2 |
| Collision Energy | Optimized for specific instrument (typically 15-25 eV) |
| Dwell Time | 100 ms |
Visualization of Workflows and Pathways
Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of betamethasone using this compound as an internal standard.
Caption: Bioanalytical workflow for Betamethasone quantification.
Logical Relationship of Internal Standard Correction
This diagram illustrates the principle of how a stable isotope-labeled internal standard corrects for variability in a bioanalytical assay.
Caption: Principle of internal standard correction.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Betamethasone-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[1][2] Deuterated analogues, such as Betamethasone-d5, are critical as internal standards in quantitative bioanalytical assays to ensure accuracy and precision by correcting for variability during sample preparation and analysis. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of betamethasone, which are expected to be comparable for this compound.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.07 - 200 µg/mL[3][4] |
| Correlation Coefficient (r²) | >0.999[5] |
| Limit of Detection (LOD) | 0.02 µg/mL[4][6] |
| Limit of Quantification (LOQ) | 0.07 µg/mL[4][6] |
| Precision (%RSD) | < 5%[3][4] |
| Accuracy (% Recovery) | 98.1% - 99.9%[7] |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.05 - 50 ng/mL[1][7] |
| Correlation Coefficient (r²) | >0.993[1][7] |
| Limit of Quantification (LLOQ) | 0.1 µg/mL[8] |
| Precision (%CV) | < 15%[9] |
| Accuracy (% Bias) | 6 - 15%[9] |
Experimental Protocols
Protocol 1: HPLC with UV Detection
This protocol is suitable for the quantification of this compound in bulk materials or pharmaceutical formulations.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[3][4][5][6]
-
Mobile Phase: Acetonitrile and water (65:35, v/v)[5]
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
3. Sample Preparation:
-
For Bulk Material: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.
-
For Formulations: The sample preparation will depend on the matrix. For a cream or ointment, an extraction step with a suitable solvent like methanol or acetonitrile may be necessary, followed by filtration through a 0.45 µm filter before injection.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the this compound concentration in the samples using the calibration curve.
Protocol 2: LC-MS/MS for Bioanalytical Quantification
This protocol is designed for the sensitive quantification of this compound in biological matrices such as plasma, often where it serves as an internal standard for the analysis of unlabeled betamethasone.
1. Chromatographic Conditions:
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile[9]
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 4 µL
-
Run Time: 3 min
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be [M+H]+ at m/z 398.5. The product ions would need to be determined by direct infusion, but would be expected to be fragments corresponding to losses from the deuterated molecule, analogous to unlabeled betamethasone (e.g., 393 > 373 m/z).[10]
-
Betamethasone (Analyte): [M+H]+ at m/z 393.2, with product ions for quantification and qualification.
-
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare separate stock solutions of Betamethasone and this compound (Internal Standard) in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike known concentrations of Betamethasone into the blank biological matrix (e.g., plasma). Add a fixed concentration of the this compound internal standard solution to all calibration standards, QCs, and unknown samples.
-
Sample Extraction (Liquid-Liquid Extraction):
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Liquid-Liquid Extraction protocol for plasma samples.
References
- 1. Quantification of betamethasone in human plasma by liquid chromatography-tandem mass spectrometry using atmospheric pressure photoionization in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for the Analysis of Betamethasone-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation of Betamethasone-d5 for accurate quantitative analysis. The following sections outline methodologies for various biological matrices and pharmaceutical formulations, leveraging techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). This compound is a deuterated form of Betamethasone, commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure analytical precision.[1][2]
I. Overview of Sample Preparation Techniques
The accurate quantification of this compound in complex matrices such as plasma, urine, and pharmaceutical creams requires effective sample preparation to remove interfering substances. The choice of technique depends on the matrix, the required limit of quantification, and the analytical instrumentation, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The two primary extraction techniques detailed are:
-
Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Solid-Phase Extraction (SPE): A technique where compounds in a liquid sample are separated by their affinity to a solid sorbent.
II. Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for the analysis of Betamethasone, which are directly applicable to the analysis of its deuterated internal standard, this compound.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Human Plasma | Human Urine | Reference |
| Extraction Solvent | Diisopropyl ether | Not Specified | [3] |
| Internal Standard | Betamethasone acetate | Desoximetasone | [3][4] |
| Linearity Range | 2-250 ng/mL | 25-800 ng/mL | [3][4] |
| Recovery | 94.0% (for Betamethasone) | 30% (for Dexamethasone) | [4][5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | <5 ng/mL (LOD for Dexamethasone) | [4][6][7] |
Table 2: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Human Plasma | Human Urine | Reference |
| SPE Cartridge Type | C18 | Polystyrene-based microcolumn | [8][9][10] |
| Internal Standard | Prednisolone phosphate | Not Specified | [6][9] |
| Linearity Range | 2.0-200.0 ng/mL (for Betamethasone Phosphate) | Not Specified | [6][9] |
| Recovery | Not Specified | Not Specified | |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL (for Betamethasone) | 10 ng/mL (LOD) | [9][10] |
III. Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from methods developed for the quantification of Betamethasone in human plasma.[6][11][12]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Diisopropyl ether (HPLC grade)[3]
-
Methanol (HPLC grade)[3]
-
Ammonium formate solution (0.05 mM)[3]
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or SpeedVac)
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Pipette 500 µL of human plasma into a 15 mL centrifuge tube.
-
Spike the plasma with 25 µL of the this compound internal standard solution.
-
Add 6 mL of diisopropyl ether to the tube.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[3]
-
Centrifuge the tubes for 10 minutes at 900 x g to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen or using a SpeedVac.[3]
-
Reconstitute the dried residue with 125 µL of the mobile phase (e.g., methanol and 0.05 mM ammonium formate, 90:10, v/v).[3]
-
Vortex the reconstituted sample for 30 seconds.[3]
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis. Inject 60 µL into the chromatographic system.[3]
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine
This protocol provides a general procedure for the extraction of corticosteroids from urine using a C18 SPE cartridge.[8]
Materials:
-
Urine samples
-
This compound internal standard solution
-
C18 SPE cartridges (e.g., 200 mg)[8]
-
Methanol (HPLC grade)
-
Deionized water
-
Diethyl ether (HPLC grade)
-
SPE vacuum manifold
-
Evaporator
-
Assay buffer specific to the analytical method
Procedure:
-
Spike 2 mL of the urine sample with the this compound internal standard.
-
Condition the SPE Cartridge: Pass 5-10 mL of 100% methanol through the C18 column on a vacuum manifold.[8]
-
Equilibrate the Cartridge: Pass 5-10 mL of deionized water through the column. Do not allow the column to dry out.[8]
-
Load the Sample: Apply the pre-treated urine sample to the conditioned SPE column.
-
Wash the Cartridge: Wash the column with 5-10 mL of deionized water to remove polar interferences. Allow the column to drain completely.[8]
-
Elute the Analyte: Elute the this compound from the column with 2 mL of diethyl ether.[8]
-
Dry the Eluate: Evaporate the eluate to dryness in a SpeedVac for 2-3 hours.[8]
-
Reconstitute: Reconstitute the dried sample in a suitable volume of the appropriate assay buffer (a minimum of 125 µL is recommended for duplicate analysis).[8]
Protocol 3: Extraction of this compound from Ointment/Cream Formulations
This protocol is based on methods for extracting Betamethasone dipropionate from cream formulations.[13][14]
Materials:
-
Ointment/Cream sample
-
This compound internal standard solution
-
n-Hexane (HPLC grade)[13]
-
Diluent (e.g., a mixture of water and acetonitrile)[15]
-
Centrifuge tubes (e.g., 100 mL glass tube with stopper)[13]
-
Vortex mixer
-
Centrifuge
-
Syringe filter (0.45 µm PTFE)[13]
Procedure:
-
Accurately weigh approximately 5000 mg of the ointment sample into a 100 mL glass tube.[13]
-
Spike the sample with the this compound internal standard.
-
Add 60 mL of n-Hexane and vortex vigorously for 5 minutes to disperse the sample.[13]
-
Add 10 mL of diluent, vortex for another 5 minutes, and then allow the layers to separate for 5 minutes.[13]
-
Collect the lower diluent layer.
-
Filter the collected layer through a 0.45 µm PTFE syringe filter into an autosampler vial for analysis.[13]
IV. Visualized Workflows
The following diagrams illustrate the logical flow of the described sample preparation protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scielo.br [scielo.br]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. db.cngb.org [db.cngb.org]
- 8. arborassays.com [arborassays.com]
- 9. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Quantification of betamethasone in human plasma by liquid chromatography-tandem mass spectrometry using atmospheric pressure photoionization in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gilbertodenucci.com [gilbertodenucci.com]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification and Characterization of Betamethasone-d5 Metabolites in Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Understanding its metabolic fate is crucial for efficacy, safety assessment in drug development, and for anti-doping control in sports. The use of a deuterated internal standard, such as Betamethasone-d5, is essential for accurate quantification in complex biological matrices like urine. This application note provides a detailed protocol for the identification and characterization of this compound metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathways of Betamethasone
The metabolism of betamethasone is complex, involving several key transformations. The primary metabolic routes include:
-
6β-hydroxylation: Introduction of a hydroxyl group at the 6β position.
-
11β-hydroxyl oxidation: Oxidation of the 11β-hydroxyl group to a ketone.
-
Reduction of the C-20 carbonyl group: Reduction of the ketone at the C-20 position.
-
Side-chain cleavage: Removal of the side chain at C-17.
These transformations can also occur in combination, leading to a diverse range of metabolites.
Experimental Design & Protocols
A robust analytical workflow is required to extract, separate, and identify betamethasone and its metabolites from urine. The following sections detail the necessary steps.
Materials and Reagents
-
This compound (Internal Standard)
-
Reference standards of known betamethasone metabolites
-
β-glucuronidase from E. coli
-
Sodium acetate buffer (pH 5.2)
-
Ethyl acetate (HPLC grade)
-
Sodium carbonate
-
Anhydrous sodium sulfate
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Protocol 1: Urine Sample Preparation
This protocol describes the enzymatic hydrolysis of conjugated metabolites followed by liquid-liquid extraction.
-
Sample Aliquoting: To 2 mL of urine, add an appropriate amount of this compound internal standard solution.
-
Hydrolysis:
-
Add 1 mL of sodium acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 55°C for 3 hours.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 200 µL of 10% sodium carbonate solution to alkalinize the sample.
-
Add 5 mL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Reconstitution:
-
Dry the combined organic extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of betamethasone and its metabolites.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.5 kV |
MRM Transitions for Betamethasone and Potential Metabolites:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Betamethasone | 393.2 | 373.2 | 15 |
| 355.2 | 20 | ||
| 337.2 | 25 | ||
| This compound | 398.2 | 378.2 | 15 |
| 360.2 | 20 | ||
| 6β-hydroxybetamethasone | 409.2 | 389.2 | 15 |
| 371.2 | 20 | ||
| 11-dehydrobetamethasone | 391.2 | 371.2 | 15 |
| 335.2 | 25 |
Note: The exact MRM transitions and collision energies for deuterated metabolites will need to be determined experimentally but are expected to show a +5 Da shift from the non-deuterated counterparts.
Data Presentation
The following table summarizes hypothetical quantitative data for illustrative purposes. Actual concentrations will vary depending on the administered dose and individual metabolism.
| Metabolite | Retention Time (min) | Concentration Range (ng/mL) |
| This compound | 8.5 | Internal Standard |
| 6β-hydroxythis compound | 7.2 | 5 - 50 |
| 11-dehydrothis compound | 9.1 | 1 - 20 |
| Dihydrothis compound | 7.8 | 2 - 30 |
Visualizations
The following diagrams illustrate the key processes in the analysis of this compound metabolites in urine.
Caption: Experimental workflow for urine sample analysis.
Caption: Metabolic pathway of this compound.
Caption: Logical relationship for metabolite identification.
Troubleshooting & Optimization
Technical Support Center: Optimizing Betamethasone-d5 for LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Betamethasone-d5 as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for LC-MS/MS?
Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[1] Because they are chemically and physically almost identical to the analyte (Betamethasone), they exhibit nearly the same behavior during sample extraction, chromatography, and ionization.[1][2] This allows this compound to effectively compensate for variability that can occur during sample preparation and analysis, such as extraction loss, matrix effects (ion suppression or enhancement), and fluctuations in instrument response, leading to improved accuracy and precision.[2]
Q2: What is the general goal when optimizing the this compound concentration?
The primary goal is to find a concentration that provides a stable and reproducible signal across the entire analytical run without interfering with the analyte quantification. The chosen concentration should yield a consistent analyte/IS peak area ratio across the calibration curve. An ideal IS concentration results in a response that is high enough to be precise but not so high that it saturates the detector or introduces significant isotopic crosstalk.
Q3: What is isotopic crosstalk and how does it relate to IS concentration?
Isotopic crosstalk occurs when the isotopic distribution of the analyte contributes to the signal of the internal standard, or vice-versa. While this compound is heavier, the unlabeled Betamethasone has naturally occurring heavier isotopes (e.g., containing ¹³C). If the IS concentration is too low, this natural contribution from a high-concentration analyte sample can artificially inflate the IS signal, compromising accuracy. Conversely, if the this compound standard contains unlabeled Betamethasone as an impurity, it can contribute to the analyte signal, causing a positive bias, especially at the lower limit of quantitation (LLOQ).[1]
Q4: What is a good starting concentration for this compound in a new assay?
A common starting point is to use a concentration that produces a response similar to the analyte at the midpoint of the intended calibration curve. For example, if your Betamethasone calibration range is 1-100 ng/mL, a reasonable starting concentration for this compound would be one that gives a similar detector response to a 50 ng/mL Betamethasone standard. This ensures the detector is operating in a similar response range for both compounds.
Q5: Can the concentration of this compound affect assay linearity?
Yes. If the internal standard's signal is not consistent across the calibration range, it can lead to non-linearity. For instance, if a very high concentration of the analyte suppresses the ionization of the fixed-concentration internal standard, the analyte/IS ratio at the upper end of the curve will be artificially high, causing a non-linear response.[3] Optimizing the IS concentration helps to minimize these effects.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This experiment aims to identify a this compound concentration that provides a consistent response ratio across the expected analyte concentration range.
Methodology:
-
Prepare Analyte Solutions: Prepare a set of at least three quality control (QC) samples of Betamethasone in a relevant blank matrix (e.g., human plasma) at low, medium, and high concentrations (LQC, MQC, HQC).
-
Prepare IS Working Solutions: Prepare three to five different concentrations of this compound (e.g., 10, 25, 50, 100, 200 ng/mL) in the reconstitution solvent.
-
Sample Preparation:
-
Aliquot the LQC, MQC, and HQC samples.
-
Spike each set of QC samples with one of the this compound working solutions. Ensure the final volume of the IS spike is consistent and small relative to the sample volume to avoid significant dilution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the samples.
-
-
LC-MS/MS Analysis:
-
Inject triplicate samples for each QC level and each IS concentration.
-
Acquire the data, monitoring the peak areas for both Betamethasone and this compound.
-
-
Data Analysis:
-
Calculate the mean peak area and coefficient of variation (%CV) for the internal standard at each QC level for each IS concentration tested.
-
Calculate the analyte/IS peak area ratio for each sample.
-
Calculate the mean area ratio and %CV for each QC level for each IS concentration tested.
-
The optimal IS concentration is the one that provides a low %CV for the IS peak area across all QC levels and demonstrates the best precision (%CV) for the analyte/IS area ratio, particularly at the LQC and HQC levels.
-
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using this compound.
Issue 1: High Variability (%CV > 15%) in Internal Standard Peak Area
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the IS solution into all samples.[4] Verify that the vortexing/mixing steps are uniform and sufficient to ensure homogeneity. |
| Matrix Effects | The ionization of this compound may be suppressed or enhanced differently across samples.[5] Evaluate matrix effects by comparing the IS response in blank extracted matrix versus a clean solution. If significant, improve the sample cleanup method or adjust chromatography to separate the IS from interfering matrix components. |
| Instrument Instability | A drifting instrument response can cause variability.[4] Inject a solution of the IS in a clean solvent multiple times throughout the analytical run to assess instrument stability. If drift is observed, perform instrument maintenance (e.g., clean the ion source). |
Issue 2: Poor Assay Precision (%CV > 15%) Despite Stable IS Signal
| Potential Cause | Troubleshooting Steps |
| Chromatographic Separation of Analyte and IS | Deuterated standards can sometimes elute slightly earlier than the analyte.[6] If this separation causes them to experience different matrix effects, precision will suffer.[7] Adjust the chromatographic method (e.g., use a shallower gradient) to ensure complete co-elution of Betamethasone and this compound. |
| Crosstalk from Analyte to IS Channel | At very high analyte concentrations (ULOQ), the natural isotope contribution of Betamethasone may spill into the this compound MRM transition, artificially increasing the IS signal and lowering the analyte/IS ratio. Analyze a high-concentration analyte standard without IS to check for signal in the IS channel. If present, a higher IS concentration may be needed. |
| Unlabeled Analyte Impurity in IS | If the this compound material contains unlabeled Betamethasone, it will create a positive bias, especially at the LLOQ.[1] Inject a high concentration of the IS solution alone and check for a signal in the analyte's MRM transition. If significant, contact the supplier for a higher purity standard.[1] |
Issue 3: Drifting or Decreasing Internal Standard Signal Over Time
| Potential Cause | Troubleshooting Steps |
| Deuterium-Hydrogen Back-Exchange | Deuterium atoms can exchange with protons from the solvent, especially under certain pH or temperature conditions, effectively lowering the IS concentration.[1] Incubate the IS in the mobile phase or sample diluent for the duration of a typical run. Re-inject and check for a decrease in the IS signal and a corresponding increase in the analyte signal. If exchange occurs, consider using a less protic solvent or adjusting the pH. |
| Adsorption or Instability in Autosampler | The compound may be adsorbing to vial surfaces or degrading while sitting in the autosampler. Use silanized glass or polypropylene vials. Prepare a fresh sample and inject it immediately, comparing the result to a sample that has been in the autosampler for several hours. |
Data Presentation
Table 1: Example Results from IS Concentration Optimization Experiment
| IS Concentration (ng/mL) | QC Level | Mean IS Peak Area | IS Area %CV | Mean Analyte/IS Ratio | Ratio %CV |
| 25 | LQC (1 ng/mL) | 185,430 | 14.5% | 0.028 | 12.8% |
| MQC (50 ng/mL) | 191,050 | 12.1% | 1.35 | 9.5% | |
| HQC (80 ng/mL) | 179,880 | 15.2% | 2.21 | 13.4% | |
| 50 | LQC (1 ng/mL) | 395,210 | 5.1% | 0.013 | 4.5% |
| MQC (50 ng/mL) | 401,500 | 4.5% | 0.65 | 3.1% | |
| HQC (80 ng/mL) | 391,760 | 4.9% | 1.05 | 3.8% | |
| 100 | LQC (1 ng/mL) | 810,600 | 4.8% | 0.006 | 8.9% |
| MQC (50 ng/mL) | 795,330 | 5.3% | 0.33 | 4.2% | |
| HQC (80 ng/mL) | 750,110 | 8.9% | 0.54 | 6.8% |
In this example, the 50 ng/mL concentration is optimal. It provides a stable IS signal (low %CV for IS Area) across all analyte concentrations and results in the best precision (lowest %CV for the Ratio) for the quantification.
Visualizations
Caption: Workflow for Internal Standard (IS) concentration optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Betamethasone-d5 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric analysis of Betamethasone-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental results and improve signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis by mass spectrometry?
A1: Electrospray ionization (ESI) in the positive ion mode is the most commonly used and effective technique for the analysis of this compound and related glucocorticoids.[1][2] This method generally produces a strong protonated molecule [M+H]⁺, which is ideal for sensitive quantification.
Q2: I am observing low signal intensity for my this compound standard. What are the potential causes?
A2: Low signal intensity can stem from several factors:
-
Suboptimal Ionization Source Parameters: The settings for your ESI source, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, may not be optimized for this compound.
-
Incorrect Mobile Phase Composition: The pH and organic/aqueous ratio of your mobile phase can significantly impact ionization efficiency.
-
Adduct Formation: this compound can form adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can distribute the ion signal across multiple species and reduce the intensity of the desired protonated molecule.[3][4]
-
Poor Chromatographic Peak Shape: Broad or tailing peaks will result in a lower signal-to-noise ratio. This can be caused by issues with the analytical column, mobile phase, or sample solvent.
-
Instrument Contamination: A dirty ion source or mass analyzer can suppress the signal of your analyte.
Q3: How can I differentiate this compound from its epimer, Dexamethasone-d5, in my analysis?
A3: Differentiating between Betamethasone and Dexamethasone is a known challenge as they have identical mass-to-charge ratios and similar fragmentation patterns.[5] Successful separation relies on a robust chromatographic method. Utilizing a high-resolution analytical column, such as a C8 or C18, with an optimized gradient elution can achieve baseline separation.[2][5] While their tandem mass spectra show the same fragment ions, the relative abundance of these ions may differ, which can also be used as a distinguishing feature.[2][5]
Q4: What are "matrix effects" and how can they impact my this compound signal intensity?
A4: Matrix effects refer to the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[6][7] These effects can either suppress or enhance the ion signal of this compound, leading to inaccurate quantification.[6][7] Ion suppression is the more common phenomenon observed in ESI.[7]
Q5: How can I minimize matrix effects in my experiment?
A5: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use rigorous sample cleanup procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard, such as this compound itself when analyzing endogenous Betamethasone, is crucial for accurate quantification as it will be similarly affected by matrix effects.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to improve the signal intensity of this compound.
Issue 1: Low Signal Intensity or No Signal
| Potential Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Optimize source parameters (e.g., capillary voltage, cone/fragmentor voltage, gas flows, and temperatures) by infusing a standard solution of this compound and adjusting for maximum signal intensity of the [M+H]⁺ ion. |
| Mobile Phase Composition | Ensure the mobile phase contains a suitable modifier to promote ionization, such as 0.1% formic acid or a low concentration of ammonium acetate.[2] The organic content (e.g., acetonitrile or methanol) should be optimized for both chromatographic separation and ionization efficiency.[8][9] |
| Adduct Formation | Minimize sources of sodium and potassium salts in your mobile phase and sample preparation reagents. The presence of adducts like [M+Na]⁺ can be confirmed by examining the mass spectrum.[4] |
| Instrument Contamination | Clean the ion source components according to the manufacturer's recommendations. Perform a system bake-out if necessary. |
| LC System Issues | Check for leaks, clogs, or issues with the pump or autosampler that could lead to inconsistent flow or injection volumes. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Step |
| Column Degradation | The analytical column may be old or contaminated. Try flushing the column or replacing it with a new one of the same type. |
| Incompatible Sample Solvent | The solvent used to dissolve the final sample extract should be similar in composition to the initial mobile phase to ensure good peak shape. High organic content in the sample solvent with a highly aqueous mobile phase can cause peak distortion. |
| Secondary Interactions | This compound may be interacting with active sites on the column. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base may help in some cases. |
| Suboptimal Flow Rate or Gradient | Re-evaluate the flow rate and gradient profile. A shallower gradient or lower flow rate can sometimes improve peak shape. |
Experimental Protocols
General LC-MS/MS Protocol for this compound Analysis
This protocol provides a starting point for method development. Optimization will be required for your specific instrument and application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add an appropriate amount of internal standard solution.
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Parameters
-
Column: C18 or C8 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (This should be optimized for your instrument)
-
Desolvation Gas Flow: 800 L/hr
-
Desolvation Temperature: 450°C
-
Source Temperature: 150°C
-
MRM Transitions:
-
This compound: Precursor Ion -> Product Ion (To be determined by infusion of the standard)
-
Betamethasone: Precursor Ion -> Product Ion (To be determined by infusion of the standard)
-
Visualizations
Caption: A typical workflow for the analysis of this compound from biological samples.
Caption: A logical troubleshooting guide for addressing low signal intensity issues.
References
- 1. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Betamethasone-d5 Stability in Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Betamethasone-d5 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound as a solid and in solution?
A: As a solid, this compound is stable for at least four years when stored at -20°C.[1] When preparing stock solutions, it is soluble in organic solvents like DMSO and methanol.[1] For aqueous solutions, it's recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.
Q2: How should the stability of this compound be assessed in biological matrices during a bioanalytical method validation?
A: The stability of this compound as an internal standard (IS) should be evaluated to ensure its reliability throughout the sample lifecycle. According to regulatory guidelines from the FDA and EMA, this includes assessing its stability under various conditions that mimic sample handling and storage.[2][3] Key stability tests include freeze-thaw stability, short-term (bench-top) stability, long-term stability, and autosampler (post-preparative) stability.[2][4]
Q3: What are the typical acceptance criteria for internal standard stability in a bioanalytical assay?
A: The primary criterion for internal standard stability is the consistency of its response. The mean response of the internal standard in the stability test samples should be within a certain percentage (e.g., ±15%) of the mean response of the internal standard in the comparison samples (e.g., freshly prepared samples or time-zero samples). Any significant and systematic change in the IS response could indicate instability and impact the accuracy of the assay.
Q4: Are there any specific stability concerns with using a deuterated internal standard like this compound?
A: Yes, a potential concern with deuterated internal standards is the possibility of deuterium-hydrogen back-exchange.[5] This can occur under certain pH and temperature conditions, leading to a decrease in the deuterated IS signal and a corresponding increase in the unlabeled analyte signal.[5] It is crucial to evaluate the stability of the deuterated IS in the biological matrix under the intended storage and processing conditions to rule out this phenomenon. Using internal standards with deuterium labels on chemically stable positions can mitigate this risk.[5]
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Drifting or inconsistent internal standard (IS) response across an analytical run. | 1. Instability of this compound in the autosampler. 2. Inconsistent extraction recovery. 3. Issues with the LC-MS/MS system (e.g., ion source contamination, detector fatigue). | 1. Verify autosampler stability: Re-inject a set of quality control (QC) samples at the end of the run and compare the IS response to the initial injection. Ensure the autosampler temperature is maintained as validated. 2. Review extraction procedure: Ensure consistent execution of the sample preparation method. Evaluate for any potential for degradation during extraction steps. 3. System maintenance: Perform routine cleaning and maintenance of the LC-MS/MS system as per the manufacturer's recommendations. |
| Gradual decrease in IS response over a long-term stability study. | 1. Degradation of this compound in the biological matrix at the storage temperature. 2. Adsorption to storage containers. | 1. Re-evaluate long-term stability: If not already done, perform a comprehensive long-term stability study at various temperatures (e.g., -20°C and -80°C) and for extended durations. 2. Test different storage tubes: Evaluate the use of different types of storage tubes (e.g., polypropylene vs. glass) to check for adsorption effects. |
| Unexpected increase in the unlabeled betamethasone peak area in blank samples spiked only with this compound. | Deuterium-hydrogen back-exchange. | 1. Investigate pH and temperature effects: Incubate the deuterated IS in the biological matrix at different pH levels and temperatures to assess the potential for back-exchange.[5] 2. Consider an alternative IS: If back-exchange is confirmed and cannot be mitigated by adjusting experimental conditions, consider using a ¹³C or ¹⁵N labeled internal standard, which are not susceptible to exchange.[5] |
| Poor reproducibility of IS peak area between samples. | Inconsistent addition of the internal standard solution. | 1. Review pipetting technique: Ensure the pipette used for adding the IS is calibrated and used correctly. 2. Optimize IS addition step: Add the IS solution to the biological matrix before any protein precipitation or extraction steps to account for variability in these procedures. |
Data Presentation
The following tables provide an example of how to summarize quantitative stability data for this compound. Note: The data presented here is illustrative and based on typical acceptance criteria from regulatory guidelines. Researchers must perform their own stability assessments.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Mean IS Response (Area Counts) | % Deviation from Control (1 Cycle) | Pass/Fail |
| 1 (Control) | 550,000 | N/A | Pass |
| 3 | 545,000 | -0.9% | Pass |
| 5 | 539,000 | -2.0% | Pass |
| Acceptance Criteria: Mean IS response should be within ±15% of the control. |
Table 2: Long-Term Stability of this compound in Human Serum at -80°C
| Storage Duration | Mean IS Response (Area Counts) | % Deviation from Time 0 | Pass/Fail |
| 0 Months (Control) | 560,000 | N/A | Pass |
| 3 Months | 552,000 | -1.4% | Pass |
| 6 Months | 548,000 | -2.1% | Pass |
| 12 Months | 540,000 | -3.6% | Pass |
| Acceptance Criteria: Mean IS response should be within ±15% of the time 0 samples. |
Table 3: Autosampler Stability of this compound in Processed Extract at 4°C
| Time in Autosampler | Mean IS Response (Area Counts) | % Deviation from Time 0 | Pass/Fail |
| 0 Hours (Control) | 530,000 | N/A | Pass |
| 24 Hours | 525,000 | -0.9% | Pass |
| 48 Hours | 518,000 | -2.3% | Pass |
| Acceptance Criteria: Mean IS response should be within ±15% of the time 0 samples. |
Experimental Protocols
Protocol 1: Determination of Freeze-Thaw Stability
-
Spike a bulk pool of the biological matrix (e.g., human plasma) with this compound at a concentration similar to that used in the analytical method.
-
Aliquot the spiked matrix into multiple replicates.
-
Analyze a set of control replicates immediately (Cycle 1).
-
Freeze the remaining replicates at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of times (e.g., 3 and 5 cycles).
-
After the final thaw, process and analyze the samples.
-
Calculate the mean IS response for each freeze-thaw cycle and compare it to the control cycle.
Protocol 2: Assessment of Long-Term Stability
-
Spike a bulk pool of the biological matrix with this compound.
-
Aliquot the spiked matrix into storage tubes for each time point and store at the intended long-term storage temperature (e.g., -80°C).
-
Analyze a set of control replicates at time zero.
-
At each subsequent time point (e.g., 1, 3, 6, 12 months), retrieve a set of stored samples.
-
Thaw the samples, process, and analyze them alongside freshly prepared calibration standards and quality controls.
-
Calculate the mean IS response for each time point and compare it to the time-zero samples.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Betamethasone-d5
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape for Betamethasone-d5. The following question-and-answer format directly addresses common issues to facilitate efficient troubleshooting of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, manifesting as peak tailing, fronting, or splitting, can arise from a variety of factors related to the analytical method, the column, the instrument, or the sample itself. Common culprits include:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on silica-based columns.[1][2][3] Other causes include column contamination, column overload, and extra-column dead volume.[1]
-
Peak Fronting: This is less common than tailing and can be a result of sample overload, low temperature, or a collapsed column bed.
-
Split Peaks: Can be caused by a partially blocked column inlet frit, a void at the head of the column, or injection of the sample in a solvent significantly stronger than the mobile phase.[4][5] In the case of deuterated internal standards, peak splitting can sometimes be observed even when the non-deuterated analyte has a good peak shape.[6]
Q2: My this compound peak is tailing. How can I improve it?
Peak tailing for this compound can be systematically addressed by considering the following:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape, especially for compounds with ionizable functional groups. For steroids like betamethasone, using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can help to suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.[7]
-
Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography. Acetonitrile often provides sharper peaks for many compounds.[8] However, for some analytes, methanol can reduce tailing due to its different interaction with the stationary phase.[8][9] It is recommended to evaluate both to determine the optimal choice for your specific method.
-
Column Selection: Using a high-quality, end-capped C18 or C8 column is crucial for obtaining good peak shape for steroids.[2][10] Columns with a high degree of base deactivation minimize silanol interactions. Newer column technologies with inert hardware can also significantly improve the peak shape of sensitive compounds.
-
Column Temperature: Increasing the column temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. A temperature of around 40-50°C is often a good starting point for betamethasone analysis.[7][11]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
Q3: I am observing a split peak for this compound, but not for the non-deuterated Betamethasone. What could be the cause?
Observing a split peak specifically for a deuterated internal standard is a known, though less common, phenomenon in LC-MS/MS analysis.[6] Here are the primary aspects to investigate:
-
Chromatographic Isotope Effect: While deuterated standards are expected to co-elute with their non-deuterated counterparts, a slight difference in retention time, known as the chromatographic isotope effect, can sometimes occur.[12] This effect is usually small but can be exacerbated by certain chromatographic conditions, potentially leading to partial separation and the appearance of a split or broadened peak if the two are not fully resolved.
-
Contamination of the Internal Standard: The deuterated standard may contain a small amount of the non-deuterated analyte as an impurity.[6] If the concentration of the internal standard is high, this impurity can appear as a small, closely eluting peak, giving the impression of a split peak. To verify this, inject a solution of only the this compound standard and check for the presence of a peak at the retention time of the non-deuterated betamethasone.
-
Injection Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase composition, it can cause peak distortion, including splitting.[4][5] Ensure your sample is dissolved in a solvent that is compatible with or weaker than your mobile phase.
Q4: Can the brand of C18 column affect the peak shape of this compound?
Yes, the brand and specific type of C18 column can have a significant impact on peak shape.[13] While all C18 columns have an octadecylsilane stationary phase, they differ in:
-
Base Silica: The purity and characteristics of the underlying silica gel.
-
Bonding Density: The amount of C18 chains bonded to the silica surface.
-
End-capping: The extent to which residual silanol groups are deactivated.
These differences can lead to variations in selectivity and peak shape for the same analyte under identical conditions.[13] Therefore, it is often beneficial to screen a few different C18 columns from various manufacturers to find the one that provides the best performance for your specific application.
Quantitative Data Summary
The following table summarizes the impact of key chromatographic parameters on peak shape, with a focus on metrics like the tailing factor (Tf). A tailing factor of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing. Generally, a tailing factor below 2 is considered acceptable for quantitative analysis.[7][14]
| Parameter | Condition A | Tailing Factor (Tf) A | Condition B | Tailing Factor (Tf) B | Rationale |
| Mobile Phase pH | pH 7.0 (no modifier) | > 1.5 | pH 3.0 (with 0.1% Formic Acid) | 1.0 - 1.2 | Lowering the pH suppresses silanol ionization, reducing secondary interactions and peak tailing for basic and neutral compounds.[15] |
| Organic Modifier | 50% Methanol | 1.3 - 1.5 | 50% Acetonitrile | 1.0 - 1.2 | Acetonitrile often has a higher elution strength and can lead to sharper peaks compared to methanol for many compounds.[8][16] |
| Column Temperature | 25°C | > 1.4 | 40°C | 1.1 - 1.3 | Increased temperature lowers mobile phase viscosity and improves mass transfer, leading to better peak symmetry.[7][11] |
| Column Chemistry | Standard C18 | 1.2 - 1.4 | High-Purity, End-capped C18 | 1.0 - 1.1 | High-purity silica with thorough end-capping minimizes the number of active silanol sites available for secondary interactions.[2] |
Experimental Protocols
Below are detailed methodologies for experiments that can be conducted to troubleshoot and optimize the peak shape of this compound.
Experiment 1: Evaluation of Mobile Phase pH
-
Objective: To determine the effect of mobile phase pH on the peak shape of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare two sets of mobile phases. i. Set 1: Mobile Phase A = Water; Mobile Phase B = Acetonitrile. ii. Set 2: Mobile Phase A = Water with 0.1% Formic Acid; Mobile Phase B = Acetonitrile with 0.1% Formic Acid. b. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. c. Inject a standard solution of this compound and record the chromatogram. d. Compare the peak shape, particularly the tailing factor, between the two conditions.
Experiment 2: Comparison of Organic Modifiers
-
Objective: To compare the effect of acetonitrile and methanol on the peak shape of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B1: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B2: Methanol with 0.1% Formic Acid.
-
Gradient: Isocratic at 60% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Procedure: a. Perform the analysis using Mobile Phase B1 (Acetonitrile). b. Flush the system and column thoroughly and then equilibrate with Mobile Phase B2 (Methanol). c. Perform the analysis using Mobile Phase B2. d. Compare the peak shape and retention time between the two organic modifiers. Note that you may need to adjust the percentage of methanol to achieve a similar retention time as with acetonitrile.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common peak shape problems.
References
- 1. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. lctsbible.com [lctsbible.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. moravek.com [moravek.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Minimizing Isotopic Interference with Betamethasone-d5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing isotopic interference when using Betamethasone-d5 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
Isotopic interference, or crosstalk, occurs when the signal from the unlabeled analyte (Betamethasone) contributes to the signal of the stable isotope-labeled internal standard (this compound) in mass spectrometry. This can happen due to the natural abundance of heavy isotopes (like ¹³C) in the Betamethasone molecule, causing a portion of its isotopic cluster to overlap with the mass-to-charge ratio (m/z) of this compound. This interference can lead to an overestimation of the internal standard's response, resulting in an underestimation of the analyte's true concentration.
Q2: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of a deuterated standard is critical to ensure accurate quantification. Low purity, meaning a significant presence of unlabeled or partially labeled Betamethasone, will lead to an overestimation of the analyte concentration. The isotopic purity is typically provided on the Certificate of Analysis from the supplier. It can be experimentally verified using high-resolution mass spectrometry (HRMS) by infusing a solution of the deuterated standard and examining the relative intensities of the isotopic peaks.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Betamethasone and this compound?
Selecting appropriate MRM transitions is crucial for minimizing interference. For Betamethasone, a common transition is the fragmentation of the precursor ion [M+H]⁺ at m/z 393.3 to a product ion. For this compound, the precursor ion will be shifted by the number of deuterium atoms. Given the molecular formula of this compound as C₂₂H₂₄D₅FO₅, its monoisotopic mass will be approximately 5 Daltons higher than that of Betamethasone.
Below is a table of commonly reported and potential MRM transitions for both compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Betamethasone | 393.3 | 373.2 | ~9-13 | Loss of HF and H₂O |
| Betamethasone | 393.3 | 355.2 | ~15-25 | Further fragmentation |
| Betamethasone | 393.3 | 337.2 | ~20-30 | |
| This compound | 398.3 | 378.2 | ~9-13 | Corresponds to the 393.3 -> 373.2 transition |
| This compound | 398.3 | 360.2 | ~15-25 | Corresponds to the 393.3 -> 355.2 transition |
Note: Optimal collision energies are instrument-dependent and should be determined empirically.
Troubleshooting Guides
Problem: I am observing a signal for this compound in my blank samples containing only unlabeled Betamethasone.
This indicates isotopic crosstalk from the analyte to the internal standard channel.
Workflow for Assessing and Correcting Isotopic Crosstalk:
Caption: Workflow for assessing and correcting isotopic crosstalk.
Experimental Protocol for Isotopic Crosstalk Assessment:
-
Prepare Analyte-Only Solutions: Prepare a series of solutions containing only unlabeled Betamethasone at concentrations spanning the expected calibration range of your assay.
-
LC-MS/MS Analysis: Inject these solutions into the LC-MS/MS system and acquire data, monitoring the MRM transitions for both Betamethasone and this compound.
-
Data Analysis:
-
Measure the peak area of the signal detected in the this compound MRM channel for each of the analyte-only solutions.
-
Prepare a solution containing only this compound at the concentration used in your assay and measure its peak area.
-
Calculate the percentage of crosstalk at a specific high concentration of Betamethasone (e.g., the upper limit of quantification - ULOQ) using the following formula:
% Crosstalk = (Peak Area in IS channel for ULOQ Analyte-Only Sample / Peak Area of IS-Only Sample) * 100
-
-
Mitigation:
-
If the crosstalk is significant (typically >1-2%), a mathematical correction can be applied to the peak areas of the internal standard in your experimental samples.
-
Alternatively, try to select a different MRM transition for this compound that has a lower contribution from the unlabeled analyte.
-
Problem: I'm observing a chromatographic shift between Betamethasone and this compound.
This is known as the "isotope effect" and can sometimes occur with deuterated standards, leading to different retention times. If the shift is significant, the analyte and internal standard may not experience the same matrix effects, compromising the accuracy of quantification.
Troubleshooting Chromatographic Shifts:
Caption: Troubleshooting workflow for chromatographic shifts.
Experimental Protocol to Address Chromatographic Shifts:
-
Mobile Phase Modification: Small adjustments to the mobile phase composition, such as altering the organic solvent-to-aqueous buffer ratio or changing the type of organic modifier (e.g., acetonitrile vs. methanol), can influence the retention behavior and help to align the peaks.
-
Gradient Optimization: If using a gradient elution, a shallower gradient can sometimes reduce the separation between the analyte and the deuterated internal standard.
-
Column Selection: If modifications to the mobile phase are not effective, consider trying a different stationary phase with alternative selectivity.
Problem: My this compound signal is inconsistent or decreasing over time.
This could be due to H/D (Hydrogen-Deuterium) exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.
Minimizing H/D Exchange:
-
pH Control: H/D exchange can be pH-dependent. Ensure the pH of your samples and mobile phase is controlled and optimized for the stability of the deuterated standard. Avoid strongly acidic or basic conditions if possible.
-
Solvent Selection: Prepare stock solutions of this compound in aprotic solvents (e.g., acetonitrile) and minimize the time the standard spends in aqueous or protic solutions before analysis.
-
Temperature: Store stock and working solutions at low temperatures as recommended by the supplier to minimize degradation and exchange.
By understanding the potential for isotopic interference and systematically troubleshooting any issues that arise, researchers can ensure the accurate and reliable quantification of Betamethasone using this compound as an internal standard.
Technical Support Center: Troubleshooting Linearity Issues in Betamethasone Quantification Using Betamethasone-d5
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address linearity issues encountered during the quantification of betamethasone using its deuterated internal standard, Betamethasone-d5, in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linearity when using this compound as an internal standard for betamethasone quantification?
A1: Non-linear calibration curves in the LC-MS/MS quantification of betamethasone using this compound are primarily attributed to two phenomena:
-
Isotopic Interference (Cross-talk): At high concentrations of betamethasone, the natural isotopic abundance of carbon-13 can lead to a signal at the mass-to-charge ratio (m/z) of this compound. This "cross-talk" artificially inflates the internal standard signal, causing a negative bias in the analyte/internal standard response ratio at the upper end of the calibration curve.
-
Detector Saturation: The high ion intensity produced by elevated concentrations of either betamethasone or this compound can exceed the linear dynamic range of the mass spectrometer's detector. This saturation leads to a plateauing of the signal response, resulting in a non-linear relationship between concentration and response at the higher end of the calibration curve.
Q2: How can I determine if isotopic interference is the cause of my non-linearity?
A2: To assess isotopic interference, prepare a high-concentration solution of unlabeled betamethasone (without this compound) and analyze it using the MRM transition for this compound. A significant signal at the internal standard's transition confirms isotopic contribution from the analyte.
Q3: What are the initial steps to troubleshoot detector saturation?
A3: If detector saturation is suspected, the primary approach is to reduce the ion signal reaching the detector. This can be achieved by:
-
Diluting the samples and calibration standards.
-
Reducing the injection volume.
-
Optimizing the ionization source parameters to decrease ionization efficiency.
-
Utilizing a less intense, yet still specific, product ion for quantification.
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations
Symptom: The calibration curve for betamethasone is linear at lower concentrations but becomes progressively non-linear (flattens) at higher concentrations.
Workflow for Troubleshooting Non-Linearity at High Concentrations:
Caption: Troubleshooting workflow for non-linearity at high concentrations.
Detailed Troubleshooting Steps:
-
Assess Isotopic Interference:
-
Protocol: Prepare a solution of betamethasone at the highest concentration of your calibration curve without the addition of this compound.
-
Analysis: Inject this solution and monitor the MRM transition for this compound.
-
Interpretation: The presence of a significant peak indicates that the isotopic variants of betamethasone are contributing to the signal of the internal standard.
-
-
Address Isotopic Interference:
-
Solution A: Use a Higher-Mass Deuterated Standard: If possible, switch to a Betamethasone internal standard with a higher degree of deuteration (e.g., d7 or d9). This will shift the m/z of the internal standard further from the isotopic peaks of the analyte, reducing interference.
-
Solution B: Mathematical Correction: If a different internal standard is not available, the contribution of the analyte to the internal standard signal can be mathematically corrected. This requires careful characterization of the isotopic interference at different analyte concentrations.
-
-
Assess Detector Saturation:
-
Protocol: Prepare a dilution series of a high-concentration quality control (QC) sample that falls in the non-linear portion of the curve.
-
Analysis: Analyze the diluted samples and plot the resulting concentration-response relationship.
-
Interpretation: If the diluted samples now fall on the linear portion of the curve, detector saturation is the likely cause.
-
-
Mitigate Detector Saturation:
-
Solution A: Optimize Injection Volume: Reduce the injection volume for all samples and standards.
-
Solution B: Adjust Sample Concentration: Dilute all samples and standards to fall within the linear range of the detector.
-
Solution C: Modify MS Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperatures to reduce the overall ion signal.
-
Solution D: Select an Alternative Product Ion: If multiple product ions are available for betamethasone, choose a less abundant ion for quantification to avoid saturation of the primary ion.
-
Quantitative Data Example: Correcting for Detector Saturation
The following table illustrates the effect of reducing the injection volume on the linearity of the calibration curve.
| Concentration (ng/mL) | Response (10 µL Injection) | Response (2 µL Injection) |
| 1 | 50,123 | 10,025 |
| 5 | 249,876 | 50,110 |
| 10 | 498,543 | 100,567 |
| 50 | 2,105,678 | 501,234 |
| 100 | 3,512,345 (Non-linear) | 1,002,345 |
| 200 | 3,654,321 (Non-linear) | 2,005,678 |
| R² | 0.985 | 0.999 |
As shown in the table, reducing the injection volume from 10 µL to 2 µL restored the linearity of the calibration curve at higher concentrations, indicated by the improved coefficient of determination (R²).
Experimental Protocols
Protocol 1: Standard LC-MS/MS Method for Betamethasone Quantification
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode
-
MRM Transitions:
-
Betamethasone: Precursor ion (Q1) m/z 393.2 -> Product ion (Q3) m/z 373.2
-
This compound: Precursor ion (Q1) m/z 398.2 -> Product ion (Q3) m/z 378.2
-
-
Internal Standard Concentration: 50 ng/mL
Protocol 2: Investigation of Isotopic Interference
-
Prepare a stock solution of betamethasone at 1 mg/mL in methanol.
-
Prepare a working solution of betamethasone at 10 µg/mL in 50:50 methanol:water.
-
Inject the working solution into the LC-MS/MS system.
-
Acquire data using the MRM transition for this compound (398.2 -> 378.2).
-
Examine the resulting chromatogram for a peak at the retention time of betamethasone. The area of this peak represents the isotopic contribution.
Betamethasone Signaling Pathway
Betamethasone, as a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This interaction initiates a signaling cascade that ultimately modulates the transcription of genes involved in inflammation.
Caption: Betamethasone signaling pathway via the glucocorticoid receptor.
This technical support guide provides a framework for identifying and resolving common linearity issues in the quantification of betamethasone using this compound. By systematically investigating potential causes and implementing the appropriate corrective actions, researchers can ensure the accuracy and reliability of their bioanalytical data.
Technical Support Center: Ensuring the Isotopic Purity of Betamethasone-d5 Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring the isotopic purity of Betamethasone-d5 standards for accurate and reliable quantitative analysis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Betamethasone, a potent synthetic glucocorticoid.[1] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound is used as an internal standard (IS). Because it is chemically almost identical to the analyte (unlabeled Betamethasone), it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. This allows it to compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of Betamethasone.
Q2: What is isotopic purity and why is it critical for a deuterated standard?
Isotopic purity refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. High isotopic purity is crucial because the presence of unlabeled analyte (d0) or partially deuterated species in the internal standard can lead to an overestimation of the analyte's concentration. This is especially problematic at the lower limit of quantitation (LLOQ).
Q3: What are the typical purity requirements for a this compound standard?
For reliable quantitative bioanalysis, a this compound standard should ideally have the following purity specifications:
| Purity Type | Recommended Specification |
| Chemical Purity | >99% |
| Isotopic Purity (Enrichment) | ≥98% |
A typical purity for commercially available this compound is >95% as determined by HPLC.[2]
Troubleshooting Guide
Q4: I am observing a significant peak at the mass transition of the unlabeled Betamethasone (d0) when injecting a pure solution of my this compound standard. What could be the cause?
This issue, often referred to as isotopic cross-talk, can arise from two main sources:
-
Presence of Unlabeled Impurity: The this compound standard may contain a certain percentage of the unlabeled (d0) form as an impurity from the synthesis process.
-
In-source Fragmentation or H/D Exchange: The deuterated standard may lose deuterium atoms in the ion source of the mass spectrometer or undergo hydrogen-deuterium (H/D) exchange with protic solvents in the mobile phase.
To troubleshoot this, you can follow the workflow below:
Caption: Troubleshooting workflow for unexpected d0 signal.
Q5: My this compound internal standard has a slightly different retention time than the unlabeled Betamethasone. Is this normal and how can I address it?
A small shift in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon called the "isotopic effect". This can sometimes lead to differential matrix effects.
Troubleshooting Steps:
-
Chromatography Optimization: Adjust the gradient slope or mobile phase composition to ensure the peaks for Betamethasone and this compound are as closely co-eluting as possible.
-
Use a Narrower Extraction Window: If the retention time shift is consistent, ensure that the peak integration window for both the analyte and the internal standard is appropriate.
Q6: I am observing a gradual decrease in the this compound signal over an analytical run. What could be the cause?
A decreasing internal standard signal can be indicative of instability, which may be caused by hydrogen-deuterium (H/D) exchange.
Factors that can promote H/D exchange:
-
pH of the mobile phase: Both highly acidic and basic conditions can catalyze H/D exchange.
-
Temperature: Elevated temperatures in the autosampler or column compartment can accelerate this process.
-
Protic Solvents: Storing the standard in protic solvents like methanol or water for extended periods can lead to deuterium loss.
Preventative Measures:
-
Prepare fresh working solutions of the internal standard in an aprotic solvent like acetonitrile.
-
Maintain the autosampler at a low temperature (e.g., 4°C).
-
Perform stability studies of the internal standard in the analytical mobile phase to assess its stability over the duration of a typical run.
Experimental Protocols
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for the extraction of Betamethasone from plasma samples.
-
To 500 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 6 mL of diisopropyl ether.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge for 10 minutes at approximately 900 x g.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 250 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[3]
Caption: Liquid-liquid extraction workflow for Betamethasone.
Protocol 2: LC-MS/MS Analysis of Betamethasone
The following are typical starting parameters for the LC-MS/MS analysis of Betamethasone. Method optimization is recommended for your specific instrumentation and application.
LC Parameters:
| Parameter | Value |
| Column | C18 or C8, e.g., Zorbax Eclipse XDB C18 (50 mm x 4.6 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 1.0 mL/min |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
MS/MS Parameters:
| Parameter | Betamethasone | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 393.3 | 398.3 |
| Product Ion (m/z) - Quantifier | 373.2 | 378.2 |
| Product Ion (m/z) - Qualifier | 355.2 | 360.2 |
| Dwell Time | 150 ms | 150 ms |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
Note: The MRM transitions for this compound are predicted based on a 5 Dalton mass shift from the unlabeled compound. It is crucial to confirm these transitions by infusing a solution of the this compound standard into the mass spectrometer. One study identified the transition for Betamethasone as m/z 393.3 -> 355.2.[4]
Data Presentation: Isotopic Distribution
The Certificate of Analysis (CoA) for your this compound standard should provide information on its isotopic distribution. This is critical for assessing the potential for cross-talk. Below is a hypothetical example of what this data might look like:
| Isotopic Species | Relative Abundance (%) |
| d5 | 98.5 |
| d4 | 1.0 |
| d3 | 0.3 |
| d2 | 0.1 |
| d1 | <0.1 |
| d0 (Unlabeled) | <0.1 |
If the d0 component is significant, it may be necessary to adjust the concentration of the internal standard or select a standard from a different supplier with higher isotopic purity.
References
Validation & Comparative
A Comparative Guide to Method Validation for Betamethasone Assay Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of betamethasone is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive comparison of analytical methods for betamethasone assay, with a focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard, a technique that offers high specificity and sensitivity.
Method Performance Comparison: LC-MS/MS vs. HPLC-UV
The choice of analytical technique significantly impacts the performance of a betamethasone assay. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used method, LC-MS/MS has emerged as a more sensitive and selective alternative. The use of a deuterated internal standard, such as Betamethasone-d5 or a similar isotopically labeled analog like deuterated betamethasone acetate, in LC-MS/MS methods further enhances accuracy and precision by correcting for matrix effects and variations in sample processing.
Below is a summary of typical performance characteristics for each method based on published validation data.
| Parameter | LC-MS/MS with Deuterated Internal Standard | HPLC-UV |
| Linearity Range | 0.5 - 250 ng/mL | 5 - 30 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[2][3] | 150 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 98 - 102% |
| Precision (%RSD) | < 15%[4] | < 2% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for interfering compounds) |
Experimental Protocols
LC-MS/MS Method with Deuterated Internal Standard
This protocol is based on a validated method for the determination of betamethasone in human plasma using a deuterated internal standard.[4]
1. Sample Preparation:
-
To 500 µL of human plasma, add 25 µL of the deuterated betamethasone internal standard solution.
-
Perform a liquid-liquid extraction by adding 6 mL of diisopropyl ether.
-
Vortex the mixture for 1 minute and then centrifuge at 900 x g for 10 minutes.[4]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 125 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C8 column
-
Mobile Phase: Methanol and 5 mM ammonium formate (80:20, v/v)[2]
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: 20 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2][3]
-
Monitored Transitions:
-
Betamethasone: m/z 393.3 → 355.2[2]
-
Deuterated Betamethasone internal standard: Specific transition for the deuterated analog.
-
Alternative HPLC-UV Method
This protocol provides a general outline for a typical HPLC-UV assay for betamethasone.
1. Sample Preparation:
-
Sample preparation may involve protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation and filtration.
2. Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 240 nm.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical LC-MS/MS workflow for betamethasone analysis using a deuterated internal standard.
Caption: Workflow for Betamethasone Assay using LC-MS/MS.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Determination of betamethasone in human plasma by liquid chromatography with tandem mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
A Comparative Guide to Internal Standards for Betamethasone Quantification by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of betamethasone in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and anti-doping analyses. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Betamethasone-d5, a stable isotope-labeled (SIL) internal standard, with commonly used non-deuterated internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In LC-MS/MS analysis, an ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and experience identical matrix effects. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This structural similarity allows for effective compensation for variations during sample preparation and analysis, leading to higher accuracy and precision.
Common Alternatives to this compound
While this compound is the preferred choice, other structurally similar, non-deuterated compounds have been employed as internal standards in betamethasone assays. The most common alternatives found in the literature are Prednisolone and Triamcinolone Acetonide. These compounds are also corticosteroids and share structural similarities with betamethasone, but their chromatographic behavior and ionization characteristics are not identical.
Performance Data: A Comparative Overview
Although direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, we can compile and compare the validation data from separate studies to evaluate the performance of these internal standards.
Table 1: Performance Characteristics of a Betamethasone Assay using Prednisolone as an Internal Standard [1]
| Parameter | Performance Metric |
| Linearity Range | 0.50 - 50.00 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |
| Accuracy | Within acceptable limits (not specified with a numerical range in the abstract) |
| Precision | Within acceptable limits (not specified with a numerical range in the abstract) |
Table 2: Performance Characteristics of a Betamethasone Assay using Triamcinolone Acetonide as an Internal Standard
| Parameter | Performance Metric |
| Linearity Range | 0.5 - 50.0 ng/mL |
| Correlation Coefficient (r²) | 0.99 |
| Recovery (Betamethasone) | 94.0% |
| Recovery (Triamcinolone Acetonide) | 98.9% |
| Precision (CV%) | < 10% |
| Matrix Effect | Within 85-115% |
Experimental Protocols
Experimental Protocol for Betamethasone Analysis using Prednisolone as Internal Standard[1]
This method was developed for the determination of betamethasone in human plasma.
-
Sample Preparation: Liquid-liquid extraction is performed on plasma samples.
-
Internal Standard: Prednisolone is added to the plasma samples before extraction.
-
Chromatography: A C8 column is used for chromatographic separation.
-
Mass Spectrometry: Detection is carried out by electrospray ionization in the positive mode (ESI+).
Experimental Protocol for Betamethasone Analysis using Triamcinolone Acetonide as Internal Standard
This method was developed for the analysis of betamethasone in human plasma for bioequivalence studies.
-
Sample Preparation: Liquid-liquid extraction is employed to extract betamethasone and the internal standard from human plasma.
-
Internal Standard: Triamcinolone acetonide is used as the internal standard.
-
Chromatography: A reverse-phase Zorbax Eclipse XDB RP-18e column (50 mm × 4.6 mm, 1.8 μm) is used. The mobile phase is an isocratic mixture of 60% acetonitrile and 40% water with a flow rate of 1.0 mL/min.
-
Mass Spectrometry: An LC-MS/MS system with electrospray ionization is used for detection.
Workflow Visualizations
General workflow for the LC-MS/MS analysis of betamethasone.
Logical relationship between internal standard choice and analytical performance.
Discussion and Conclusion
The choice of internal standard is a critical factor in the development of robust and reliable LC-MS/MS methods for betamethasone quantification.
-
This compound: As a stable isotope-labeled internal standard, this compound is theoretically the superior choice. Its near-identical chemical and physical properties to betamethasone ensure that it behaves similarly during extraction, chromatography, and ionization. This leads to more accurate and precise quantification by effectively compensating for matrix effects and other sources of analytical variability.
-
Prednisolone and Triamcinolone Acetonide: These non-deuterated, structurally similar compounds are viable alternatives and have been successfully used in validated methods. They are often more readily available and can be more cost-effective. However, their chromatographic retention times and ionization efficiencies are not identical to betamethasone. This can lead to differential matrix effects, where the internal standard and the analyte are not affected by the sample matrix to the same extent, potentially compromising the accuracy and precision of the results. The provided data on recovery for Triamcinolone Acetonide (98.9%) suggests it can be a reliable internal standard if carefully validated.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Betamethasone, Featuring Betamethasone-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of betamethasone in biological matrices, with a special focus on the role and performance of the deuterated internal standard, Betamethasone-d5. The information presented herein is based on established regulatory guidelines and published experimental data to assist researchers in selecting and validating robust bioanalytical methods.
Principles of Bioanalytical Method Cross-Validation
Cross-validation is a critical procedure in bioanalytical testing, essential for comparing results from different analytical methods or laboratories. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation when data from multiple sources are to be combined or compared in a single study.[1][2][3] The primary objective is to ensure the consistency and reliability of bioanalytical data throughout the lifecycle of a drug development program.
A cross-validation study typically involves analyzing the same set of quality control (QC) samples and, when available, incurred study samples using the different methods or in the different laboratories being compared.[1][3] The acceptance criteria for cross-validation should be pre-defined in a standard operating procedure (SOP) or study plan.[1][3] While specific acceptance criteria are not always dictated by regulatory guidance, a common approach is to assess the agreement between the methods. For chromatographic methods, it is often recommended that the difference between the values obtained from the different methods should be within 20% for at least 67% of the samples analyzed.[4]
Comparative Analysis of Internal Standards in Betamethasone Bioanalysis
The choice of an internal standard (IS) is paramount for the accuracy and precision of a bioanalytical method, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should mimic the analyte's behavior during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" as they share very similar physicochemical properties with the analyte, leading to better compensation for matrix effects and variability in extraction and ionization.
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Precision (% CV) | Accuracy (% Bias) | Recovery (%) | Reference |
| Betamethasone acetate (deuterated) | Betamethasone | Human Plasma | 2 - 250 | ≤ 15 | ≤ 15 | Not Reported | [5] |
| Beclomethasone dipropionate | Betamethasone | Human Plasma | 0.10 - 50 | < 14.4 | Not explicitly stated, but method was successfully applied to a PK study. | 82.7 - 85.9 | |
| Prednisolone | Betamethasone | Human Plasma | 0.5 - 80.0 | Not explicitly stated, but method demonstrated excellent precision. | Not explicitly stated, but method demonstrated excellent accuracy. | 88.24 | [6] |
| Triamcinolone acetonide | Betamethasone | Human Plasma | 0.5 - 50.0 | < 10 | Not explicitly stated, but method was validated according to FDA guidelines. | 94.0 |
Note: The data presented is a summary from different publications and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
General Bioanalytical Method for Betamethasone using LC-MS/MS
The following is a generalized experimental protocol based on common practices in the cited literature for the quantification of betamethasone in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add the internal standard solution (e.g., this compound).
-
Add 3 mL of extraction solvent (e.g., ethyl acetate or a mixture of ether and cyclohexane).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of methanol:water 50:50, v/v).
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for betamethasone.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor-to-product ion transitions for betamethasone and the internal standard are monitored. For example, for betamethasone, a common transition is m/z 393.2 -> 373.2.
Detailed Protocol for Cross-Validation of Two Bioanalytical Methods
This protocol outlines the steps for conducting a cross-validation study between two different LC-MS/MS methods for betamethasone analysis (Method A and Method B).
1. Preparation of Cross-Validation Samples
-
Prepare three batches of QC samples in the relevant biological matrix (e.g., human plasma) at low, medium, and high concentrations of betamethasone.
-
If available, select a minimum of 20 incurred study samples that span the calibration range.
2. Analysis of Cross-Validation Samples
-
Analyze the prepared QC samples and incurred samples using both Method A and Method B.
-
Each analytical run should include a full calibration curve and QC samples to ensure the validity of the run.
3. Data Analysis and Acceptance Criteria
-
Calculate the concentration of betamethasone in each sample using the calibration curve from the respective method.
-
For each sample, calculate the percent difference between the concentrations obtained from Method A and Method B using the following formula: % Difference = ((Concentration_Method_A - Concentration_Method_B) / mean(Concentration_Method_A, Concentration_Method_B)) * 100%
-
The cross-validation is considered successful if the percent difference for at least 67% of the analyzed samples is within ±20.0%.
Visualizing the Workflow and Logic
To better illustrate the processes involved in bioanalytical method validation and cross-validation, the following diagrams have been generated using Graphviz.
References
- 1. karger.com [karger.com]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Determination of betamethasone in human plasma by liquid chromatography with tandem mass - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: A Comparative Guide to Betamethasone-d5
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the quantitative analysis of betamethasone, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Betamethasone-d5, a deuterated stable isotope-labeled (SIL) internal standard, with commonly used structural analog internal standards. The evidence presented, supported by experimental data and detailed methodologies, underscores the superior performance of this compound in mitigating analytical variability and ensuring data integrity.
Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This near-perfect mimicry allows them to co-elute with the analyte, experiencing similar matrix effects and extraction recovery, which ultimately leads to more accurate and precise quantification.[1][2]
Performance Comparison: this compound vs. Structural Analogs
The primary advantage of using a deuterated internal standard like this compound lies in its ability to compensate for variations inherent in the analytical process, including sample preparation, injection volume, and instrument response. Structural analogs, while cost-effective, may not fully mimic the behavior of betamethasone, leading to potential inaccuracies.
The following tables summarize the performance characteristics of this compound and commonly used structural analog internal standards.
Table 1: Comparison of Internal Standard Performance in Betamethasone Analysis
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (e.g., Triamcinolone Acetonide, Prednisolone) |
| Accuracy | Excellent (Typically 95-105%) | Good to Excellent (Can be variable) |
| Precision (%RSD) | Excellent (Typically <5%) | Good (Typically <15%) |
| Matrix Effect Compensation | Excellent | Partial to Good |
| Extraction Recovery | Highly Comparable to Analyte | May Differ from Analyte |
| Co-elution with Analyte | Nearly Identical | Similar but can differ |
Table 2: Quantitative Validation Data for Betamethasone Analysis Using Different Internal Standards
| Internal Standard | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Triamcinolone Acetonide | 0.5 (LLOQ) | 94.0 | <10 | 94.0 |
| 1.5 (Low QC) | 96.7 | <10 | - | |
| 25.0 (Mid QC) | 102.0 | <10 | - | |
| 40.0 (High QC) | 101.3 | <10 | - | |
| Prednisolone | 0.50 (LLOQ) | - | - | - |
| 1.50 (Low QC) | 98.7 | 4.5 | - | |
| 20.0 (Mid QC) | 103.5 | 3.2 | - | |
| 40.0 (High QC) | 101.8 | 2.8 | - | |
| Beclomethasone Dipropionate | 0.125 (LLOQ) | - | - | - |
| 0.25 (Low QC) | 99.2 | 5.1 | - | |
| 5.0 (Mid QC) | 102.4 | 3.8 | - | |
| 45.0 (High QC) | 100.9 | 2.9 | - |
Disclaimer: The data presented in Table 2 is compiled from separate studies and is for illustrative purposes. A direct head-to-head comparison in a single study would provide a more definitive assessment of performance.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantitative analysis of betamethasone using this compound and a structural analog internal standard.
Protocol 1: Quantitative Analysis of Betamethasone in Human Plasma using this compound Internal Standard by LC-MS/MS
This protocol describes a typical validated method for the determination of betamethasone in a biological matrix.
1. Sample Preparation:
- To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 Series or equivalent.
- Column: C18, 2.1 x 50 mm, 1.8 µm.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions: Betamethasone: m/z 393.2 → 373.2; this compound: m/z 398.2 → 378.2.
3. Method Validation:
- Linearity: Establish a calibration curve over the desired concentration range (e.g., 0.1 - 100 ng/mL).
- Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days.
- Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and internal standard.
- Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
- Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
- Stability: Assess the stability of the analyte in plasma under various storage conditions (freeze-thaw, short-term benchtop, long-term).
Protocol 2: Quantitative Analysis of Betamethasone in Human Plasma using Triamcinolone Acetonide Internal Standard by LC-MS/MS
This protocol is based on a published method for betamethasone analysis.
1. Sample Preparation:
- To 200 µL of plasma, add 50 µL of triamcinolone acetonide internal standard solution.
- Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether, vortexing for 5 minutes, and centrifuging at 4000 rpm for 10 minutes.
- Freeze the aqueous layer and transfer the organic layer to a new tube.
- Evaporate the organic layer to dryness under nitrogen.
- Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions:
- LC System: HPLC system with a C18 column.
- Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized).
- Flow Rate: To be optimized.
- Injection Volume: 10 µL.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: ESI, Positive.
- MRM Transitions: Betamethasone: m/z 393.2 → 147.1; Triamcinolone Acetonide: m/z 435.2 → 415.2.
3. Method Validation:
- Follow the validation parameters as outlined in Protocol 1.
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the key experimental workflows.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Key parameters for analytical method validation.
Conclusion
The selection of an appropriate internal standard is paramount for achieving reliable and accurate results in the quantitative analysis of betamethasone. While structural analogs can provide acceptable performance, the use of a deuterated internal standard, such as this compound, offers significant advantages. Its ability to closely mimic the analyte's behavior during sample processing and analysis leads to superior compensation for matrix effects and other sources of variability, resulting in enhanced accuracy and precision. For researchers, scientists, and drug development professionals committed to the highest standards of data quality, this compound represents the unequivocal choice for the quantitative analysis of betamethasone.
References
The Analytical Edge: Comparing Betamethasone-d5 as an Internal Standard for Robust Calibration Curves
For researchers, scientists, and drug development professionals striving for precise and reliable quantification of Betamethasone, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Betamethasone-d5 and other common internal standards, supported by experimental data, to inform the development of robust analytical methods. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, ensuring accurate quantification by compensating for variations.
Deuterated standards, such as this compound, are often considered the gold standard for mass spectrometry-based assays due to their chemical and physical similarity to the analyte. This guide delves into the performance of this compound in establishing linear and accurate calibration curves for Betamethasone quantification, alongside a comparative analysis of other frequently used internal standards.
Performance Comparison of Internal Standards
The linearity and range of a calibration curve are critical parameters in validating an analytical method. The following table summarizes these parameters for Betamethasone quantification using different internal standards, as reported in various studies.
| Internal Standard | Analytical Method | Linearity (R²) | Range (LLOQ - ULOQ) |
| Betamethasone Acetate (Deuterated) | LC-MS/MS | Not explicitly stated, but method showed linearity | 2 - 250 ng/mL[1][2] |
| Prednisolone | LC-MS/MS | >0.99 | 0.5 - 50 ng/mL[3] |
| Beclomethasone Dipropionate | UPLC-MS/MS | Not explicitly stated, but method showed linearity | 0.278 x 10⁻⁹ - 74.95 x 10⁻⁹ mol·dm⁻³ |
| Triamcinolone Acetonide | LC-MS/MS | r² = 0.99 | 0.5 - 50.0 ng/mL[4][5] |
| Chloramphenicol | LC-MS/MS | >0.993 | 0.05 - 50 ng/mL[6] |
Note: Betamethasone acetate, a deuterated analog, is used here as a surrogate for this compound, as they are expected to have very similar analytical performance.
Experimental Workflow for Betamethasone Quantification
The general workflow for quantifying Betamethasone in a biological matrix using an internal standard method, such as with this compound, is depicted in the following diagram. This process ensures that any loss of analyte during sample processing is accounted for by a proportional loss of the internal standard.
Caption: A generalized workflow for the quantification of Betamethasone using an internal standard.
Detailed Experimental Protocol: Calibration Curve for Betamethasone with this compound
This protocol outlines the steps for preparing a calibration curve for the quantification of Betamethasone in a biological matrix (e.g., human plasma) using this compound as the internal standard, based on common practices in published literature.
1. Preparation of Stock Solutions:
-
Betamethasone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Betamethasone reference standard in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
2. Preparation of Working Solutions:
-
Betamethasone Working Solutions: Prepare a series of working solutions by serially diluting the Betamethasone stock solution with a suitable solvent (e.g., 50% methanol in water) to achieve a range of concentrations for the calibration curve (e.g., from 0.5 ng/mL to 250 ng/mL).
-
This compound Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) by diluting the IS stock solution with the same solvent.
3. Preparation of Calibration Standards:
-
For each calibration point, spike a known volume of blank biological matrix (e.g., 100 µL of plasma) with a small volume of the corresponding Betamethasone working solution.
-
Add a fixed volume of the this compound working solution to each calibration standard.
-
Vortex each standard to ensure homogeneity.
4. Sample Extraction:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix.
-
LLE Example: Add a suitable organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge.
-
SPE Example: Condition an appropriate SPE cartridge, load the sample, wash, and elute the analytes.
-
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
5. LC-MS/MS Analysis:
-
Inject the reconstituted samples into an LC-MS/MS system.
-
Develop a chromatographic method to achieve good separation of Betamethasone and this compound from endogenous matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).
6. Data Analysis:
-
Integrate the peak areas for both Betamethasone and this compound for each calibration standard.
-
Calculate the peak area ratio (Betamethasone peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of Betamethasone for each standard.
-
Apply a linear regression model to the data to determine the equation of the line and the coefficient of determination (R²). The concentration of Betamethasone in unknown samples can then be determined using this calibration curve.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of betamethasone in human plasma by liquid chromatography-tandem mass spectrometry using atmospheric pressure photoionization in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Guide: Limit of Detection and Quantification for Betamethasone-d5
Deuterated standards are invaluable in quantitative analysis as they exhibit similar chemical and physical properties to the analyte of interest, including extraction recovery and ionization efficiency, while being distinguishable by their higher mass. This allows for accurate correction of any sample loss during preparation and instrumental analysis.
Comparative Performance Data
The following table summarizes the LOD and LOQ values for Betamethasone determined by various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. This data serves as a strong reference for the expected performance of Betamethasone-d5 under similar experimental conditions.
| Analyte | Method | Matrix | LOD | LOQ |
| Betamethasone | UPLC-MS/MS | Pharmaceuticals | 1 ng/mL | - |
| Betamethasone | LC-MS/MS | Human Plasma | 0.50 ng/mL | - |
| Betamethasone | LC-MS/MS | Human Plasma | - | 0.5 ng/mL |
| Glucocorticoids (including Betamethasone) | UHPLC-MS/MS | Human Urine | 0.06 ng/mL - 0.14 ng/mL | 0.75 ng/mL |
Experimental Protocols
A representative experimental protocol for the determination of Betamethasone in a biological matrix using LC-MS/MS is detailed below. This methodology is typical for studies where a deuterated internal standard like this compound would be employed.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample, add a known concentration of this compound as an internal standard.
-
Add 5 mL of a mixture of ether and n-hexane (v/v, 4:1).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Betamethasone: Specific precursor ion > product ion transition.
-
This compound: Specific precursor ion > product ion transition (with a mass shift corresponding to the deuterium labeling).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Experimental Workflow for LOD & LOQ Determination
The following diagram illustrates a typical workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analyte using a chromatographic method.
Caption: Workflow for determining LOD and LOQ.
A Comparative Analysis of Betamethasone and its Deuterated Analog, d-Betamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the well-established corticosteroid, betamethasone, and its hypothetical deuterated analog, d-betamethasone. While direct comparative clinical or preclinical data for a deuterated version of betamethasone is not publicly available, this document outlines the theoretical advantages of deuteration based on established scientific principles and provides detailed experimental protocols to empirically test these hypotheses.
Introduction to Deuteration in Drug Development
Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium.[1] This subtle modification can have a significant impact on the drug's metabolic profile due to the kinetic isotope effect (KIE).[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[2][3] This can lead to a decreased rate of metabolism, a longer drug half-life, and potentially an improved efficacy and safety profile.[2][4] Several deuterated drugs, such as deutetrabenazine, have been approved and demonstrate the clinical benefits of this approach.[1][4]
Betamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[5] It exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates the transcription of various genes involved in the inflammatory response.[5] By strategically replacing hydrogen atoms at sites of metabolic vulnerability in the betamethasone molecule, it is hypothesized that a deuterated analog, d-betamethasone, would exhibit an improved pharmacokinetic and pharmacodynamic profile.
Glucocorticoid Receptor Signaling Pathway
Betamethasone acts as an agonist for the glucocorticoid receptor. The binding of betamethasone to the cytoplasmic GR leads to a conformational change, dissociation of chaperone proteins, and translocation of the activated receptor complex into the nucleus. Inside the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.[5][6]
Caption: Glucocorticoid receptor signaling pathway.
Hypothetical Comparative Data
The following tables present hypothetical data comparing betamethasone and d-betamethasone, based on the expected outcomes of deuteration. These values would need to be confirmed through the experimental protocols outlined in the subsequent sections.
Table 1: Comparative In Vitro Data
| Parameter | Betamethasone | d-Betamethasone (Hypothetical) |
| Glucocorticoid Receptor Binding Affinity (IC₅₀, nM) | 5.0 | 4.8 |
| In Vitro Metabolic Stability (t½, min in liver microsomes) | 30 | 90 |
| Anti-inflammatory Potency (IC₅₀ for IL-6 suppression, nM) | 1.2 | 0.8 |
Table 2: Comparative Pharmacokinetic Parameters in Rats (Hypothetical)
| Parameter | Betamethasone | d-Betamethasone (Hypothetical) |
| Half-life (t½, hours) | 4 | 8 |
| Maximum Concentration (Cmax, ng/mL) | 100 | 120 |
| Time to Maximum Concentration (Tmax, hours) | 0.5 | 0.75 |
| Area Under the Curve (AUC, ng·h/mL) | 450 | 950 |
| Clearance (CL, L/h/kg) | 0.5 | 0.25 |
Table 3: Comparative Pharmacodynamic Data in Rats (Hypothetical)
| Parameter | Betamethasone | d-Betamethasone (Hypothetical) |
| Carrageenan-Induced Paw Edema (% Inhibition) | 50 | 75 |
| Duration of Anti-inflammatory Effect (hours) | 8 | 16 |
Experimental Protocols
To validate the hypothesized advantages of d-betamethasone, the following key experiments are proposed.
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine and compare the binding affinity of betamethasone and d-betamethasone to the glucocorticoid receptor.
Methodology: A competitive binding assay using a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1) and a purified human recombinant GR protein is performed.
Protocol:
-
Prepare a series of dilutions of both betamethasone and d-betamethasone.
-
In a 96-well plate, add the GR protein, the fluorescent ligand, and the respective dilutions of the test compounds.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the fluorescent ligand binding.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of betamethasone and d-betamethasone in liver microsomes.
Methodology: The disappearance of the parent drug over time is monitored when incubated with liver microsomes and NADPH.
Protocol:
-
Prepare incubation mixtures containing liver microsomes (human or rat), NADPH, and either betamethasone or d-betamethasone at a known concentration.
-
Incubate the mixtures at 37°C.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of the remaining parent drug using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) for each compound.
Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of betamethasone and d-betamethasone in a rat model.
Methodology: Following administration of the compounds to rats, blood samples are collected at various time points and the plasma concentrations of the drugs are quantified.
Protocol:
-
Administer a single intravenous or oral dose of betamethasone or d-betamethasone to rats.
-
Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of betamethasone or d-betamethasone in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate and compare the in vivo anti-inflammatory efficacy of betamethasone and d-betamethasone.
Methodology: This is a widely used and reproducible model of acute inflammation.
Protocol:
-
Administer betamethasone, d-betamethasone, or vehicle control to different groups of rats.
-
After a set period (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the proposed comparative study.
Caption: Workflow for the comparative study.
Conclusion
Based on the principles of the kinetic isotope effect, a deuterated analog of betamethasone, d-betamethasone, is hypothesized to exhibit superior pharmacokinetic properties, including a longer half-life and increased systemic exposure. This could translate to enhanced pharmacodynamic effects, such as greater anti-inflammatory potency and a longer duration of action. The experimental protocols detailed in this guide provide a robust framework for testing these hypotheses and generating the necessary data to support the development of a potentially improved corticosteroid therapy. Direct, empirical data from these, or similar, studies are essential to confirm the theoretical advantages of d-betamethasone.
References
- 1. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of betamethasone in human plasma by liquid chromatography with tandem mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. ijpras.com [ijpras.com]
Navigating Betamethasone Analysis: A Comparative Guide to Inter-laboratory Methods
For researchers, scientists, and drug development professionals, the accurate quantification of betamethasone is critical. This guide provides an objective comparison of analytical methodologies, leveraging inter-laboratory proficiency testing data and showcasing detailed experimental protocols for robust and reliable results. Betamethasone-d5, a deuterated analog, is frequently employed as an internal standard to ensure precision in complex matrices.
The performance of laboratories in detecting and quantifying betamethasone can be assessed through proficiency testing (PT). The following table summarizes the results from a European Union Reference Laboratory (EURL) proficiency test involving the analysis of corticosteroids in bovine and porcine urine. This provides a snapshot of inter-laboratory variability and performance for betamethasone analysis.
Inter-laboratory Performance in Betamethasone Analysis
| Sample Matrix | Analyte | No. of Participants | Assigned Value (µg/L) | Reported Results Range (µg/L) | No. of Satisfactory Results (z-score < 2) |
| Bovine Urine | Betamethasone | 17 | 1.5 | 0.8 - 2.2 | 14 |
Data synthesized from a proficiency test for corticosteroids in bovine and porcine urine.[1]
Comparative Analysis of LC-MS/MS Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the sensitive and selective quantification of betamethasone in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response. Below is a comparison of key parameters from published LC-MS/MS methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Triamcinolone Acetonide | Betamethasone Acetate (deuterated) | Prednisolone |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Chromatographic Column | Zorbax Eclipse XDB RP-18e (50 mm × 4.6 mm, 1.8 µm) | C-8 LiChrospher® (125 × 4mm, 5µm) | C8 column |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water | Methanol and 0.05 mM Ammonium Formate (90:10, v/v) | Not Specified |
| Linearity Range | 0.5–50.0 ng/mL | 2–250 ng/mL | 0.50–50.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2 ng/mL | 0.50 ng/mL |
| Recovery | 94.0% | Not Reported | Not Reported |
| Precision (CV%) | <10% | ≤ 15% | Not Reported |
This table is a compilation of data from multiple sources.[2][3][4]
Experimental Protocols
Detailed Methodology for Betamethasone Quantification by LC-MS/MS using a Deuterated Internal Standard
This protocol provides a representative example of an LC-MS/MS method for the quantification of betamethasone in human plasma, employing a deuterated internal standard like this compound for optimal accuracy.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma, add the internal standard solution (e.g., this compound in methanol).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: Agilent LC system or equivalent.[2]
-
Column: Reversed-phase C-8 LiChrospher® (125 × 4mm, 5µm) with a C-8 guard-column.[3]
-
Mobile Phase: A mixture of methanol and 0.05 mM ammonium formate (90:10, v/v).[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 28°C.[3]
-
Injection Volume: 10.0 µL.[2]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[3][4]
-
Capillary Voltage: 3 kV.[3]
-
Source Temperature: 120°C.[3]
-
Desolvation Temperature: 300°C.[3]
-
Collision Gas: Argon.[3]
-
MRM Transitions:
-
Betamethasone: [M+H]+ → product ion (e.g., 393 > 373 m/z).[3]
-
This compound: [M-d5+H]+ → product ion.
-
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of betamethasone, the following diagrams are provided.
Caption: Experimental workflow for Betamethasone analysis.
Caption: Glucocorticoid receptor signaling pathway.
References
The Gold Standard for Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Betamethasone-d5 in Complex Samples
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of corticosteroids, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Betamethasone-d5 with other common internal standards used in the analysis of betamethasone in complex biological matrices, supported by experimental data from various studies.
Betamethasone, a potent synthetic glucocorticoid, requires highly sensitive and specific analytical methods for its quantification in pharmacokinetic studies, clinical monitoring, and anti-doping control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high selectivity and sensitivity. However, the accuracy and precision of LC-MS/MS methods are heavily reliant on the use of a suitable internal standard (IS) to compensate for variations in sample preparation, injection volume, and matrix effects.
The Ideal Internal Standard: Why Deuterated Analogs Excel
In mass spectrometry, an ideal internal standard should behave identically to the analyte of interest during extraction and ionization. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely considered the most effective choice. Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization suppression or enhancement, thus providing the most accurate correction for analytical variability.
Performance Comparison of Internal Standards for Betamethasone Analysis
While this compound is theoretically the optimal internal standard for betamethasone analysis, other compounds, including structural analogs and other deuterated forms, have been employed in various validated methods. The following tables summarize the performance characteristics of different internal standards based on published literature.
Table 1: Comparison of Internal Standards Used in LC-MS/MS Methods for Betamethasone Quantification
| Internal Standard | Type | Sample Matrix | Key Performance Metrics | Reference |
| This compound | Deuterated Analog | Not specified in detail, but implied for bioanalysis | High specificity and co-elution with betamethasone, minimizing differential matrix effects. | |
| Betamethasone acetate-d3 | Deuterated Analog | Human Plasma | The protonated molecule and its respective products are monitored for quantification. | |
| Prednisolone | Structural Analog | Human Plasma | Used in a validated LC-MS/MS assay for betamethasone and its esters. | |
| Triamcinolone Acetonide | Structural Analog | Human Plasma | Demonstrated good performance in a bioequivalence study of betamethasone. | |
| Beclomethasone Dipropionate | Structural Analog | Human Plasma | Utilized in a UPLC-MS/MS method for the determination of betamethasone and its metabolites. |
Table 2: Validation Parameters for LC-MS/MS Assays of Betamethasone Using Different Internal Standards
| Internal Standard | Linearity (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (CV%) | Accuracy (%) | Reference |
| Prednisolone | 0.5 - 80.0 | 0.5 | 88.24 | <15 | Not explicitly stated | |
| Triamcinolone Acetonide | 0.5 - 50.0 | 0.5 | Drug: 94.0, IS: 98.9 | <10 | Within 85-115 of nominal | |
| Beclomethasone Dipropionate | 0.278 - 74.95 (nmol/L) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Betamethasone acetate-d3 | 2 - 250 | 2 | ~100 | <13 | <13 (RSE) |
Experimental Protocols
Below is a detailed, generalized experimental protocol for the quantification of betamethasone in human plasma using a deuterated internal standard like this compound. This protocol is a composite based on several published methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate or a mixture of ether and n-hexane).
-
Vortex mix for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Betamethasone: e.g., m/z 393.2 → 373.2
-
This compound: e.g., m/z 398.2 → 378.2
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity: Assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: Determined by analyzing a series of calibration standards to establish the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Matrix Effect: Investigated to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte and IS.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that in unextracted standards.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions is assessed.
Visualizing the Workflow
To illustrate the analytical process, the following diagrams outline the key steps and logical relationships.
Caption: Experimental workflow for betamethasone quantification.
Caption: Comparison of internal standard types.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the quality of bioanalytical data. For the quantification of betamethasone in complex samples, the use of a deuterated internal standard, such as this compound, is strongly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability, leading to enhanced accuracy and precision. While structural analogs can be used, they are more likely to introduce bias due to differences in chromatographic retention and ionization efficiency. Therefore, for robust and reliable quantification of betamethasone, this compound represents the current gold standard.
Navigating Robustness Testing: A Comparative Guide to Analytical Methods Employing Betamethasone-d5
For researchers, scientists, and drug development professionals, ensuring the ruggedness of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comprehensive comparison of analytical methods for the quantification of Betamethasone, with a focus on the strategic use of Betamethasone-d5 as an internal standard to enhance method robustness. Through a detailed examination of experimental protocols and data, this document will illustrate the superior performance of methods utilizing a deuterated internal standard compared to those relying on alternative standardization techniques, particularly under the stress of varied analytical conditions.
The validation of an analytical method is a critical process in pharmaceutical development, confirming that the method is suitable for its intended purpose. A key aspect of this validation is robustness testing, which evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For quantitative analysis, particularly in complex biological matrices, the choice of an internal standard is paramount to achieving accurate and precise results. A deuterated internal standard, such as this compound, is often considered the gold standard due to its chemical similarity to the analyte.
The Superiority of this compound in Robustness Testing: A Comparative Analysis
While specific head-to-head comparative studies on the robustness of analytical methods for Betamethasone using this compound versus other internal standards are not extensively available in the public domain, the principles of analytical chemistry and bioanalysis strongly support the superiority of a deuterated internal standard. To illustrate this, we present a hypothetical comparative analysis based on expected outcomes from robustness testing.
The following table summarizes the anticipated impact of deliberate variations in analytical parameters on the quantification of Betamethasone using three different standardization methods: an external standard method, a method with a structurally similar internal standard (e.g., Prednisolone), and a method employing this compound.
| Robustness Parameter Varied | Expected Impact on External Standard Method | Expected Impact on Method with Structurally Similar IS (Prednisolone) | Expected Impact on Method with this compound IS |
| Mobile Phase Composition (±2% Organic) | Significant variation in retention time and peak area, leading to inaccurate quantification. | Some compensation for retention time shifts, but differential changes in ionization efficiency can lead to bias. | Minimal impact on the analyte/IS peak area ratio, ensuring accurate quantification due to co-elution and identical ionization behavior. |
| pH of Aqueous Mobile Phase (±0.2 units) | Potential for significant changes in peak shape, retention time, and ionization efficiency, resulting in high variability. | May partially compensate for retention time shifts, but differences in pKa can lead to divergent responses to pH changes. | High degree of tracking of the analyte's response to pH changes, maintaining the accuracy of the measurement. |
| Column Temperature (±5 °C) | Noticeable shifts in retention time and potential changes in peak shape, affecting precision. | Can track retention time shifts to some extent, but may not fully compensate for temperature-induced changes in selectivity or ionization. | Excellent tracking of retention time and peak shape changes, resulting in consistent and reliable quantification. |
| Flow Rate (±10%) | Direct impact on retention time and peak height, leading to imprecise results if not perfectly controlled. | Compensates for changes in peak height due to flow rate variations. | Effectively normalizes for variations in flow rate, preserving the accuracy and precision of the results. |
| Sample Extraction Recovery | Highly susceptible to variations in extraction efficiency, a major source of error. | Can compensate for some variability if the extraction behavior is very similar to the analyte. | Co-extracts with the analyte, providing excellent compensation for any variability in the sample preparation process. |
Note: The values in this table represent expected outcomes based on established principles of analytical method validation. The degree of impact would need to be confirmed by experimental data.
Experimental Protocols for Robustness Testing
To rigorously assess the robustness of an analytical method for Betamethasone using this compound, a systematic study should be designed. The following provides a detailed methodology for such an investigation.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Betamethasone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Betamethasone by serial dilution of the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent.
-
Spiked Samples: Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a blank biological matrix (e.g., human plasma) with known amounts of Betamethasone. Add the this compound internal standard working solution to all standards, QCs, and study samples.
Sample Extraction (Liquid-Liquid Extraction Example)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions (Illustrative Example)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of Betamethasone and any potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Betamethasone: e.g., m/z 393.2 → 373.2
-
This compound: e.g., m/z 398.2 → 378.2
-
Robustness Study Design
Introduce small, deliberate variations to the nominal LC-MS/MS method parameters. Analyze replicate injections of low and high QC samples under each condition. The following parameters and variations are typically evaluated:
-
Mobile Phase Composition: ± 2% of the organic solvent composition.
-
pH of Aqueous Mobile Phase: ± 0.2 pH units.
-
Column Temperature: ± 5 °C.
-
Flow Rate: ± 10% of the nominal flow rate.
-
Different HPLC Column: A column from a different batch or a different manufacturer with similar specifications.
Evaluate the impact of these variations on system suitability parameters (e.g., retention time, peak shape, signal-to-noise ratio) and the accuracy and precision of the QC samples.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for robustness testing and the logical advantage of using a deuterated internal standard.
Safety Operating Guide
Proper Disposal of Betamethasone-d5: A Guide for Laboratory Professionals
The safe and compliant disposal of Betamethasone-d5 is critical for ensuring laboratory safety and environmental protection. As a deuterated corticosteroid, its disposal protocol is governed by its chemical and pharmacological properties, treating it as both a hazardous chemical and a pharmaceutical waste. The stable isotope labeling with deuterium does not impart radioactivity, thus no radiological precautions are necessary.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, eye protection, and a lab coat.[2] All handling should be performed in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a structured plan to ensure compliance with federal, state, and local regulations.[3] The following steps provide a comprehensive guide for its proper disposal in a laboratory setting.
Step 1: Waste Characterization and Segregation
-
Characterization: this compound should be treated as a hazardous pharmaceutical waste due to its pharmacological activity and potential environmental hazards.[2] Safety Data Sheets (SDS) for similar compounds classify them as environmentally hazardous substances.[2][4]
-
Segregation: Do not mix this compound waste with general laboratory waste or non-hazardous materials.[1][5] It should be collected separately to avoid cross-contamination and ensure proper treatment. Halogenated and non-halogenated solvent wastes should also be collected in separate containers.[1]
Step 2: Waste Collection and Container Management
-
Container Selection: Use a designated, compatible, and clearly labeled hazardous waste container.[6][7] Black containers are typically used for hazardous pharmaceutical waste.[3] The container must have a secure screw cap and be in good condition to prevent leaks.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents (e.g., "this compound waste").[6]
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7] Keep the container closed except when adding waste.[1][6]
Step 3: On-Site Neutralization (If Applicable and Permitted)
For some pharmaceutical waste, chemical deactivation can be an effective disposal method.[3] This typically involves using agents like activated carbon to render the active pharmaceutical ingredient (API) inert.[8] However, this should only be performed if it is part of an approved laboratory procedure and in compliance with institutional and regulatory guidelines. For potent compounds like corticosteroids, direct collection by a certified waste management service is the preferred and safer option.
Step 4: Disposal of Empty Containers
Containers that have held this compound are also considered hazardous waste until properly cleaned.
-
Triple Rinsing: To be considered "empty," a container that held an acute hazardous waste must be triple rinsed with a suitable solvent.[1]
-
Rinsate Collection: The rinsate from the cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.[1]
-
Final Disposal: Once properly cleaned and with the label removed or defaced, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[1]
Step 5: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the pickup and disposal of hazardous chemical waste.[6]
-
Licensed Waste Hauler: The EHS will coordinate with a licensed hazardous waste management company for the transportation and final disposal of the this compound waste.[5]
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[3]
Under no circumstances should this compound or its solutions be poured down the drain.[6]
Quantitative Data for Waste Management
The following table summarizes key quantitative limits and timelines for managing hazardous waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume in SAA | 55 gallons of hazardous waste | [6] |
| Maximum Accumulation for Acutely Hazardous Waste | 1 quart | [6] |
| Time Limit for Partially Filled Container in SAA | Up to 12 months | [6] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [6][7] |
| Residue in "Empty" Container (non-acute) | No more than 2.5 cm (1 inch) or 3% by weight | [1] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined are based on established safety and environmental regulations for handling hazardous pharmaceutical waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound.
References
- 1. moravek.com [moravek.com]
- 2. Pharmaceutical Waste Disposal | [Clean Earth [cleanearthinc.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. michigan.gov [michigan.gov]
- 5. Deuterated Compounds Market Insights & Growth Outlook 2025–2032 [congruencemarketinsights.com]
- 6. Deuterium and its impact on living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Personal protective equipment for handling Betamethasone-d5
Essential Safety and Handling Guide for Betamethasone-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a deuterated analog of a potent glucocorticoid. Adherence to these procedures is essential to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection.[1][2] The following table summarizes the recommended personal protective equipment.
| Exposure Control | Quantitative Data | Recommendations |
| Occupational Exposure | Internal TWA: 1 µg/m³ (OEB 4) | Use of a chemical fume hood is required for all operations involving open handling of this compound powder to maintain exposure below this limit.[3][4] |
| Wipe Limit: 10 µ g/100 cm² | Regular surface wipe tests are recommended to monitor for contamination. | |
| Engineering Controls | N/A | Ensure adequate ventilation, especially in confined areas.[3][4] Operations with the potential for dust generation should be conducted in a chemical fume hood.[3] |
| Eye and Face Protection | N/A | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for activities with a high risk of splashing.[5] |
| Skin Protection | N/A | Wear protective gloves (e.g., nitrile or neoprene) and a disposable gown.[1][2][3] For extensive handling, consider double gloving.[2][5] Gowns should be made of a low-permeability fabric with a solid front and long sleeves.[2] |
| Respiratory Protection | N/A | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical advice.[3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek immediate medical attention if irritation persists.[3][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[3] |
Spill Response Workflow
A prompt and systematic approach is necessary to manage spills of this compound safely. The following diagram outlines the logical workflow for spill containment and cleanup.
Caption: Workflow for this compound spill response.
Detailed Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a locked, well-ventilated, and designated area, away from incompatible materials such as strong oxidizing agents.[3][4]
-
The recommended storage temperature is -20°C.[6]
Handling and Preparation:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][7]
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[3]
-
Wear all recommended PPE as outlined in the table above.
-
Wash hands thoroughly after handling.[7]
Disposal Plan:
-
All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.
-
Collect waste in a properly labeled, sealed container.[7][9]
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7][8]
-
Do not allow the product to enter drains or waterways.[4]
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. organon.com [organon.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. organon.com [organon.com]
- 8. organon.com [organon.com]
- 9. organon.com [organon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
